molecular formula C15H22N2O2 B171571 (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate CAS No. 1240584-34-2

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Cat. No.: B171571
CAS No.: 1240584-34-2
M. Wt: 262.35 g/mol
InChI Key: HRRFJZULVYGVNJ-ZDUSSCGKSA-N
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Description

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate (CAS: 1240584-34-2) is a chiral piperazine derivative widely employed as a critical synthetic intermediate in pharmaceutical research and development . Its structure, featuring a piperazine ring and a phenyl group, makes it a valuable building block for creating compounds with potential therapeutic properties . This compound is primarily utilized in the design of drugs targeting the central nervous system, such as antipsychotics, antidepressants, or anxiolytics, due to its ability to interact with neurotransmitter receptors . The chiral (R)-enantiomer configuration is particularly significant as it allows for the exploration of stereoselective effects in drug activity and is a key component in the study of enantiomer-specific pharmacological responses . Piperazine derivatives as a class have demonstrated antianxiety and antidepressant-like effects in research studies, with putative action mediated through the serotonergic system . The tert-butyl carbamate (Boc) protecting group enhances the compound's versatility, enabling its use in diverse synthetic pathways before selective deprotection for further functionalization . Researchers value this Boc-protected intermediate for its role in the development of novel chemical entities for treating various neurological and psychiatric disorders . The product is of high purity (95%) and is intended for research applications only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl (3R)-3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFJZULVYGVNJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426749
Record name R-4-Boc-2-phenylpiperazine
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Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240584-34-2
Record name R-4-Boc-2-phenylpiperazine
Source EPA DSSTox
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Record name tert-butyl (3R)-3-phenylpiperazine-1-carboxylate
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Foundational & Exploratory

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate chemical structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-tert-butyl 3-phenylpiperazine-1-carboxylate

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its rigid piperazine scaffold, combined with a stereodefined phenyl substitution, makes it an invaluable intermediate for synthesizing a range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[] This guide provides a comprehensive technical overview of its chemical structure, nomenclature, a validated synthesis protocol, and methods for analytical characterization. We delve into the rationale behind the synthetic strategy, emphasizing the importance of stereochemical control and the role of the tert-butoxycarbonyl (Boc) protecting group in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile molecule.

Nomenclature and Chemical Structure

The precise identification and structural understanding of a chemical entity are foundational to its application in research and development. This section delineates the nomenclature and key structural features of the topic compound.

Chemical Identity

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.[][2]

IdentifierValue
IUPAC Name tert-butyl (3R)-3-phenylpiperazine-1-carboxylate[]
CAS Number 1240584-34-2[][2]
Molecular Formula C₁₅H₂₂N₂O₂[][2]
Molecular Weight 262.35 g/mol [2]
Common Synonyms (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester, R-3-phenyl-1-BOC-piperazine, R-4-Boc-2-phenylpiperazine[][2]
InChI Key HRRFJZULVYGVNJ-ZDUSSCGKSA-N[]
Core Structural Features

The structure of this compound is characterized by three primary components:

  • Piperazine Core : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The piperazine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[3]

  • Chiral Center (C3) : The carbon at position 3 is a stereocenter, substituted with a phenyl group. The "(R)" designation specifies the absolute configuration at this center, which is critical for selective interaction with chiral biological targets like receptors and enzymes.[4][5] Enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[6]

  • Boc Protecting Group : The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[7] This allows for selective functionalization of the second nitrogen atom (N4) without competing side reactions.[8][9]

Chemical structure of this compound Figure 1: 2D Chemical Structure of this compound.

Synthesis and Methodologies

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common and reliable strategy involves the synthesis of racemic 3-phenylpiperazine, followed by chiral resolution and subsequent N-Boc protection.

Synthesis Workflow Overview

The logical flow from starting materials to the final, purified product involves synthesis, chiral separation, protection, and rigorous quality control. This ensures the final intermediate meets the high-purity standards required for pharmaceutical development.

G cluster_synthesis Synthesis & Resolution cluster_protection Protection & Purification cluster_qc Quality Control A Starting Materials (e.g., Benzaldehyde, 2-Chloroethylamine) B Synthesis of Racemic 3-Phenylpiperazine A->B C Chiral Resolution (e.g., with a chiral acid) B->C D Isolation of (R)-3-Phenylpiperazine C->D E N-Boc Protection (Di-tert-butyl dicarbonate) D->E Proceed to Protection F Crude Product E->F G Purification (e.g., Column Chromatography) F->G H Final Product: (R)-tert-butyl 3-phenylpiperazine-1-carboxylate G->H I Structural Verification (¹H NMR, ¹³C NMR, MS) H->I J Purity & Enantiomeric Excess (Chiral HPLC) I->J K Release for Use J->K

Caption: Logical workflow for the synthesis and quality control of the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis beginning with the Boc protection of the resolved (R)-3-phenylpiperazine. The synthesis of the racemic precursor is well-documented in the literature.[10][11]

Objective: To synthesize this compound from (R)-3-phenylpiperazine.

Materials:

  • (R)-3-phenylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-phenylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of piperazine).

    • Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent the formation of di-Boc protected byproducts.

  • Base Addition:

    • Add a suitable base, such as triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction. Alternatively, an aqueous solution of NaHCO₃ can be used in a biphasic system.

  • Boc Anhydride Addition:

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM.

    • Add the Boc₂O solution dropwise to the cooled piperazine solution over 15-20 minutes. A slow addition rate is key to achieving mono-protection selectivity. The reaction proceeds via nucleophilic acyl substitution where the more sterically accessible secondary amine of the piperazine attacks the electrophilic carbonyl of the Boc anhydride.[7]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Extraction:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine to remove residual base and water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white to off-white solid.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. This section outlines the standard analytical techniques for its characterization.

Spectroscopic and Spectrometric Analysis

NMR and Mass Spectrometry are used to confirm the chemical structure of the final product.

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to: tert-butyl protons (~1.5 ppm, singlet, 9H), piperazine ring protons (multiplets, ~2.8-4.2 ppm, 7H), and aromatic protons (~7.2-7.4 ppm, multiplet, 5H). The exact shifts can vary based on the solvent used.[10][12]
¹³C NMR Signals confirming the presence of: tert-butyl carbons, the Boc carbonyl carbon (~155 ppm), piperazine ring carbons, and phenyl ring carbons.[10][13]
Mass Spec (ESI) The calculated exact mass is 262.1681 g/mol .[14] The expected [M+H]⁺ ion would be observed at m/z 263.1754.[15]
Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity.

Chemical Purity (Reverse-Phase HPLC):

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV at ~254 nm.

  • Acceptance Criterion: Purity ≥ 98% is typically required for use in further synthetic steps.[2]

Enantiomeric Purity (Chiral HPLC):

  • Causality: It is imperative to confirm that the final product has a high enantiomeric excess (e.e.) and that no racemization occurred during the synthesis or purification steps. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, allowing for their separation.[16][17]

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and isopropanol.

  • Acceptance Criterion: Enantiomeric excess ≥ 99%.

G A Purified Product Sample B Structural Confirmation A->B C Purity Assessment A->C D ¹H & ¹³C NMR Spectroscopy B->D E Mass Spectrometry (MS) B->E F Reverse-Phase HPLC (Chemical Purity) C->F G Chiral HPLC (Enantiomeric Purity) C->G H Qualified Intermediate (Meets Specifications) D->H E->H F->H G->H

Caption: A self-validating analytical workflow for product characterization.

Applications in Drug Discovery

The phenylpiperazine motif is a cornerstone in the design of CNS-active agents. The introduction of a chiral center at the 3-position allows for fine-tuning of receptor selectivity and potency.

  • CNS Drug Development: As a chiral intermediate, this compound is used in the synthesis of novel compounds targeting various receptors in the brain, including dopamine and serotonin receptors. Its derivatives are investigated for potential use as antipsychotics, antidepressants, and treatments for other neurological disorders.[]

  • Anti-Inflammatory Research: The piperazine core is also found in various anti-inflammatory agents. This intermediate serves as a starting point for creating new chemical entities that modulate inflammatory pathways.[]

  • Scaffold for Libraries: In lead discovery, the unprotected N4-amine can be readily functionalized via reactions like reductive amination, amide coupling, or Buchwald-Hartwig coupling, allowing for the rapid generation of a library of diverse analogs for high-throughput screening.[18][19] The chirality is maintained, enabling the exploration of stereospecific structure-activity relationships (SAR).

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined structure, predictable reactivity afforded by the Boc group, and critical stereochemistry make it a high-value intermediate. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring that researchers and developers can confidently employ this building block in the quest for novel therapeutics. The rigorous application of these methods upholds the principles of scientific integrity, leading to reliable and reproducible results in drug discovery programs.

References

  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]

  • Bolek, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Procyon Group. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. Retrieved from [https://sphinxsai.com/sphinxs_vol3/pharmtech_vol1_no.3/pharmtech_vol1_no.3_pdf/pt=50 (805-810).pdf]([Link] (805-810).pdf)

  • PubChem. (n.d.). Tert-butyl 4-phenylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

  • LookChem. (n.d.). 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved from [Link]

  • Kim, H. R., et al. (2013). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 56, 437-442. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • Zhang, L., & Wang, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • D’hooghe, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

  • Al-Sbou, Y., & Scriba, G. K. E. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(19), 6766. Retrieved from [Link]

  • ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Garlapati, P. V., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(22), 126664. Retrieved from [Link]

  • Zuba, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), detected in illegal products. Forensic Toxicology, 39(2), 434-446. Retrieved from [Link]

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A Comprehensive Technical Guide to (R)-tert-Butyl 3-Phenylpiperazine-1-carboxylate (CAS 1240584-34-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and critical applications in the development of therapeutic agents, particularly for the central nervous system (CNS). This guide is structured to provide not only procedural knowledge but also the scientific rationale behind the methodologies, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Significance of the Chiral Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. Its two nitrogen atoms provide opportunities for diverse substitutions, enabling the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] The introduction of a chiral center, as seen in this compound, adds a crucial three-dimensional aspect to the molecule. This stereochemistry is often paramount for selective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]

The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen serves two primary functions: it deactivates this nitrogen to prevent unwanted side reactions and allows for selective functionalization of the N4 nitrogen. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4]

This combination of a chiral phenylpiperazine core and strategic Boc protection makes this compound a highly valuable starting material for the synthesis of complex, biologically active molecules. Its application is particularly noted in the pursuit of novel treatments for CNS disorders and inflammatory conditions.[]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is the foundation of its effective use.

PropertyValueSource
CAS Number 1240584-34-2[6]
Molecular Formula C₁₅H₂₂N₂O₂[6]
Molecular Weight 262.35 g/mol [6]
Appearance White to off-white powder/solid-
IUPAC Name tert-butyl (3R)-3-phenylpiperazine-1-carboxylate[]
Synonyms (R)-4-Boc-2-phenylpiperazine, R-3-phenyl-1-BOC-piperazine[6]
Predicted XLogP3 2.0[7]
Monoisotopic Mass 262.16812 Da[7]

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.40-7.20 (m, 5H): Aromatic protons of the phenyl group.

    • ~4.20 (br s, 1H): Methine proton at the chiral center (C3).

    • ~3.90-3.00 (m, 6H): Methylene protons of the piperazine ring. Due to the Boc group and ring conformation, these signals are expected to be complex and may show broadness.

    • ~2.00 (br s, 1H): NH proton of the piperazine ring.

    • 1.48 (s, 9H): Protons of the tert-butyl group.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~155.0: Carbonyl carbon of the Boc group.

    • ~142.0: Quaternary aromatic carbon attached to the piperazine ring.

    • ~129.0, ~128.0, ~127.0: Aromatic CH carbons.

    • ~80.0: Quaternary carbon of the tert-butyl group.

    • ~59.0: Chiral methine carbon (C3).

    • ~50.0, ~46.0, ~45.0: Methylene carbons of the piperazine ring.

    • 28.4: Methyl carbons of the tert-butyl group.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure this compound is a critical step that dictates the stereochemical purity of the final active pharmaceutical ingredient (API). While multiple strategies for the asymmetric synthesis of chiral piperazines exist, a highly effective and conceptually straightforward approach involves the stereoselective opening of a chiral epoxide followed by cyclization and protection.

The following protocol is a representative, literature-informed method adapted from established syntheses of similar chiral amines and piperazines.[8][9]

Logical Workflow for Synthesis

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Regioselective Boc Protection A (R)-Styrene Oxide C (R)-N1-Boc-N2-(2-hydroxy-2-phenylethyl)ethane-1,2-diamine A->C Lewis Acid (e.g., Yb(OTf)3) DCM, rt B N-Boc-ethylenediamine B->C D (R)-tert-butyl 2-phenylpiperazine-1-carboxylate C->D 1. MsCl, Et3N 2. Base (e.g., K2CO3) E This compound (Target Compound) D->E Di-tert-butyl dicarbonate (Boc)2O, Et3N, DCM

Caption: Enantioselective synthesis workflow starting from (R)-Styrene Oxide.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-N¹-(tert-butoxycarbonyl)-N²-(2-hydroxy-2-phenylethyl)ethane-1,2-diamine

  • Causality: This step establishes the crucial stereocenter. Using enantiopure (R)-styrene oxide ensures the desired (R)-configuration in the final product. N-Boc-ethylenediamine is used as the nucleophile, with the Boc group directing the attack of the primary amine and setting the stage for the final protection strategy. A mild Lewis acid catalyst is employed to activate the epoxide towards nucleophilic attack.

  • Materials:

    • (R)-Styrene oxide (1.0 equiv)

    • N-Boc-ethylenediamine (1.1 equiv)

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.05 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of N-Boc-ethylenediamine in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add Yb(OTf)₃.

    • Stir the mixture for 15 minutes.

    • Add (R)-styrene oxide dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is typically a viscous oil and can often be used in the next step without further purification.

Step 2 & 3: One-Pot Cyclization and Regioselective Protection

  • Causality: This sequence first activates the hydroxyl group as a good leaving group (mesylate) and then promotes an intramolecular SN2 reaction by the Boc-protected amine to form the piperazine ring. The subsequent reaction with Di-tert-butyl dicarbonate is designed to protect the more nucleophilic secondary amine at the N1 position, yielding the thermodynamically favored product.

  • Materials:

    • Crude product from Step 1 (1.0 equiv)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Acetonitrile (ACN)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Procedure:

    • Dissolve the crude amino alcohol from Step 1 in ACN and cool to 0 °C.

    • Add Et₃N followed by the dropwise addition of MsCl. Stir at 0 °C for 1 hour.

    • Add K₂CO₃ to the mixture and heat to reflux (approx. 82 °C) for 6-8 hours to drive the cyclization. Monitor by LC-MS for the formation of (R)-2-phenylpiperazine.

    • Cool the reaction mixture to room temperature. Add (Boc)₂O and an additional 1.2 equivalents of Et₃N.

    • Stir at room temperature for 4-6 hours until the mono-Boc protection is complete.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Analytical Quality Control: A Self-Validating System

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the title compound is paramount. A multi-pronged analytical approach provides a robust, self-validating quality control system.

Chromatographic Purity (HPLC-UV)
  • Method: A standard reverse-phase HPLC method can be used to determine chemical purity.

  • Conditions (Typical):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and 254 nm

    • Expected Result: A single major peak with purity >98%.

Enantiomeric Purity (Chiral HPLC)
  • Causality: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including piperazine derivatives.[10] The choice of mobile phase (normal phase is common) and additives is critical for achieving baseline separation.[11]

  • Protocol: Chiral HPLC Method Development Workflow

G A Dissolve Racemic Standard (1 mg/mL in Mobile Phase) D Inject and Analyze A->D B Select Chiral Stationary Phase (e.g., Chiralpak® IC) C Initial Mobile Phase Screen (e.g., Hexane/IPA with DEA) B->C C->D E Baseline Separation? (Rs > 1.5) D->E F Optimize Mobile Phase (Adjust IPA %, Additive %) E->F No G Final Validated Method E->G Yes F->D

Caption: Workflow for Chiral HPLC Method Development.

  • Recommended Starting Conditions:

    • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Expected Result: Two well-resolved peaks for the racemic standard. The analysis of the synthesized batch should show a single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the desired limit (e.g., >99% e.e.).

Applications in Drug Development

This compound is a key intermediate in the synthesis of molecules targeting the central nervous system. The specific (R)-stereochemistry is often essential for achieving the desired potency and selectivity for a given biological target. While its presence in many proprietary developmental pipelines is likely, its utility can be inferred from public domain information and the synthesis of related compounds.

For instance, chiral 3-substituted piperazines are integral components of compounds developed as ligands for dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders. The precise orientation of the phenyl group, dictated by the (R)-configuration, can significantly influence the binding affinity and functional activity at these receptors.[3]

Key Synthetic Transformations: Deprotection

The removal of the Boc group is the final step to liberate the N1 amine for further functionalization. This is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the stability of other functional groups in the molecule.[4]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
  • Causality: TFA is a strong acid that readily cleaves the acid-labile Boc group. DCM is a common solvent that provides good solubility. This method is fast and effective but less selective if other acid-sensitive groups are present.

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA) (10-20 equiv, or as a 25-50% v/v solution in DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected piperazine in anhydrous DCM at 0 °C.

    • Add TFA dropwise.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To obtain the free base, dissolve the residue in water, cool in an ice bath, and carefully basify with saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (R)-3-phenylpiperazine.

Protocol 2: Deprotection using HCl in Dioxane/Methanol
  • Causality: Anhydrous HCl in an organic solvent is another common and effective reagent. It often provides the hydrochloride salt of the deprotected amine as a crystalline solid, which can be a convenient method of purification and handling.

  • Materials:

    • This compound (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (or Methanol) (3-5 equiv)

    • Methanol or Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected piperazine in a minimal amount of methanol or dioxane.

    • Add the 4M HCl/dioxane solution and stir at room temperature for 1-4 hours.

    • Often, the hydrochloride salt will precipitate. The product can be isolated by filtration or by adding diethyl ether to promote precipitation.

    • The resulting (R)-3-phenylpiperazine dihydrochloride salt can be filtered, washed with diethyl ether, and dried. The free base can be obtained by following the basification and extraction procedure described in Protocol 1.

Safety and Handling

As a professional in the field, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the exploration of complex chemical space in drug discovery. Its well-defined stereochemistry, coupled with the versatile Boc protecting group, provides a reliable and efficient starting point for the synthesis of novel therapeutics. A deep understanding of its synthesis, characterization, and subsequent chemical manipulation, as detailed in this guide, is essential for any researcher aiming to leverage the power of the chiral phenylpiperazine scaffold in their drug development programs.

References

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
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  • Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Nichols, D. E., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]

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  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). US5041569A - Process for preparing styrene oxide.
  • Wang, Z.-X., et al. (2003). ASYMMETRIC EPOXIDATION OF trans-β-METHYLSTYRENE AND 1-PHENYLCYCLOHEXENE USING A D-FRUCTOSE-DERIVED KETONE: (R,R)-trans-β-METHYLSTYRENE OXIDE AND (R,R)-1-PHENYLCYCLOHEXENE OXIDE. Organic Syntheses. [Link]

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An In-depth Technical Guide to (R)-tert-butyl 3-phenylpiperazine-1-carboxylate: A Key Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid structure, incorporating a phenyl group at a stereogenic center, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. The piperazine moiety is a well-established pharmacophore, present in numerous approved drugs targeting the central nervous system (CNS). This guide provides a comprehensive overview of the synonyms, trade names, chemical properties, synthesis, and applications of this compound, with a focus on its role as a key building block in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is most commonly identified by its CAS number: 1240584-34-2 . Due to its widespread use as a synthetic intermediate, it is known by several synonyms. It is crucial for researchers to be familiar with these alternative names to ensure accurate identification and sourcing of the compound.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifier
IUPAC Name tert-butyl (3R)-3-phenylpiperazine-1-carboxylate
CAS Number 1240584-34-2
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol [1]
Common Synonyms (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester[], R-3-phenyl-1-BOC-piperazine[1], R-4-BOC-2-phenylpiperazine[], tert-butyl (3R)-3-phenylpiperazinecarboxylate[1]

It is important to note that this compound is often supplied by various chemical vendors under their own catalog numbers and may not have specific "trade names" in the traditional sense, as it is primarily a research and development chemical.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in chemical reactions. The tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility and stability.

Table 2: Physicochemical Properties of Phenylpiperazine Derivatives

PropertyValueSource
Appearance White to off-white solid[3]
Boiling Point 371.4 °C at 760 mmHg (for the racemate)[4]
Density 1.071 g/cm³ (for the racemate)[4]
Solubility Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in its utilization for the development of chiral drugs. Several strategies for the asymmetric synthesis of chiral piperazines have been reported, often involving the use of chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures. Below is a plausible, literature-derived protocol for its enantioselective synthesis.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a multi-step process starting from readily available precursors. One common approach involves the asymmetric reduction of a suitable precursor or the use of a chiral amine in a cyclization reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_mid Key Intermediate Formation cluster_end Final Product Assembly A N-Boc-2-aminoacetophenone C Asymmetric Reduction/Amination A->C B Chiral auxiliary or catalyst B->C D N-protected chiral diamine C->D E Cyclization D->E F This compound E->F

Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Literature-Derived)

This protocol is a composite of established methods for the synthesis of chiral piperazines and should be adapted and optimized by experienced synthetic chemists.[6][7]

Step 1: Synthesis of a Chiral Diamine Intermediate

  • Reaction Setup: To a solution of a suitable N-protected amino ketone in a suitable solvent (e.g., methanol), add a chiral amine (e.g., (R)-phenylglycinol) and a reducing agent (e.g., sodium cyanoborohydride).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The use of a chiral auxiliary guides the stereochemical outcome of the reduction.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Cyclization to Form the Piperazine Ring

  • Reaction Setup: The chiral diamine intermediate is reacted with a suitable dielectrophile (e.g., a dihaloalkane or a protected bis-electrophile) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

  • Reaction Conditions: The reaction mixture is heated to reflux for 24-48 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Causality Behind Experimental Choices:

  • Chiral Auxiliary/Catalyst: The choice of a chiral auxiliary or catalyst in the initial step is paramount for establishing the desired stereochemistry at the C3 position.

  • Protecting Groups: The Boc group on the piperazine nitrogen is crucial for modulating reactivity and preventing side reactions. It can be readily removed under acidic conditions to allow for further functionalization.

  • Reaction Conditions: The choice of solvents, temperature, and reaction times are optimized to maximize yield and enantioselectivity while minimizing side product formation.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of compounds targeting the central nervous system. The phenylpiperazine scaffold is a privileged structure in CNS drug discovery due to its ability to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Role as a Scaffold for CNS-Active Agents

Derivatives of this compound have been investigated for their potential as:

  • Antipsychotics: By modulating dopamine D2 and serotonin 5-HT2A receptors.

  • Antidepressants: Through interaction with serotonin reuptake transporters and various serotonin receptor subtypes.

  • Anxiolytics: Primarily through agonism or partial agonism at serotonin 5-HT1A receptors.

The chirality of the molecule is often critical for its biological activity, with one enantiomer typically exhibiting higher affinity and/or efficacy for the target receptor than the other.

Experimental Workflow: GPCR Binding Assay

A common application for compounds derived from this intermediate is the evaluation of their binding affinity to specific GPCRs. A radioligand binding assay is a standard method for this purpose.[8]

GPCR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare cell membranes expressing the target GPCR C Incubate membranes with radioligand and varying concentrations of the test compound A->C B Prepare radioligand and test compound solutions B->C D Separate bound from free radioligand (filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Generate competition curve E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol for a Competitive Radioligand Binding Assay:

  • Preparation:

    • Prepare cell membranes expressing the target GPCR (e.g., dopamine D2 or serotonin 5-HT1A receptor).

    • Prepare a stock solution of the radioligand (e.g., [³H]-spiperone for D2 receptors) and serial dilutions of the test compound derived from this compound.

  • Incubation:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).

  • Separation:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Quantification:

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) from the IC₅₀ value, which represents the affinity of the test compound for the receptor.[8]

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the challenging field of CNS disorders. A thorough understanding of its chemical properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies and information presented in this guide are intended to provide a solid foundation for the effective utilization of this valuable synthetic intermediate.

References

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(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate: A Mechanistic Exploration in CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a chiral synthetic molecule belonging to the phenylpiperazine class of compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its interaction with various neurotransmitter systems in the central nervous system (CNS)[1][2]. While direct and extensive research on this compound is not abundant in publicly accessible literature, its structural similarity to a well-established class of CNS-active agents allows for a mechanistically driven hypothesis of its action. This guide will synthesize the current understanding of phenylpiperazine pharmacology to propose a detailed mechanism of action for this compound in CNS disorders, focusing on its likely role as a dopamine D2/D3 receptor partial agonist.

The Phenylpiperazine Scaffold: A Privileged Structure for CNS Targets

The phenylpiperazine scaffold is a versatile structural motif that has given rise to numerous drugs with applications in psychiatry and neurology.[2] The core structure consists of a piperazine ring attached to a phenyl group. This arrangement allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Many phenylpiperazine derivatives have been shown to interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine receptors and transporters.[3][4]

Core Hypothesis: this compound as a Dopamine D2/D3 Receptor Partial Agonist

The primary hypothesized mechanism of action for this compound in CNS disorders is its function as a partial agonist at dopamine D2 and potentially D3 receptors. This hypothesis is based on extensive research on analogous N-phenylpiperazine compounds that exhibit high affinity and selectivity for these receptor subtypes.[5][6]

Dopamine D2 receptor partial agonists (D2PAs) are a unique class of drugs that stabilize the dopaminergic system.[7] Unlike full agonists that produce a maximal response and antagonists that block the receptor, partial agonists elicit a submaximal response.[8] This intrinsic activity allows them to act as functional antagonists in a hyperdopaminergic state (e.g., in schizophrenia) and as functional agonists in a hypodopaminergic state (e.g., in Parkinson's disease or the negative symptoms of schizophrenia).[7][8] This dual action is crucial for modulating dopamine signaling without causing the severe side effects associated with full agonists or antagonists.[7]

Signaling Pathways of D2/D3 Receptor Partial Agonism

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As a partial agonist, this compound would be expected to modulate this pathway in a state-dependent manner.

G cluster_0 Hyperdopaminergic State cluster_1 Hypodopaminergic State cluster_2 Modulation by this compound DA_high High Dopamine D2R_high D2/D3 Receptor DA_high->D2R_high Full Agonist AC_high Adenylyl Cyclase D2R_high->AC_high Inhibition cAMP_high High cAMP Production AC_high->cAMP_high Catalysis PKA_high PKA Activation cAMP_high->PKA_high Gene_high Gene Expression PKA_high->Gene_high DA_low Low Dopamine D2R_low D2/D3 Receptor DA_low->D2R_low Insufficient Stimulation AC_low Adenylyl Cyclase D2R_low->AC_low Weak Inhibition cAMP_low Low cAMP Production AC_low->cAMP_low PKA_low Reduced PKA Activation cAMP_low->PKA_low Gene_low Altered Gene Expression PKA_low->Gene_low Compound (R)-tert-butyl 3-phenylpiperazine-1-carboxylate D2R_mod D2/D3 Receptor Compound->D2R_mod Partial Agonist AC_mod Adenylyl Cyclase D2R_mod->AC_mod Modulated Inhibition cAMP_mod Normalized cAMP Production AC_mod->cAMP_mod PKA_mod Stabilized PKA Activation cAMP_mod->PKA_mod Gene_mod Restored Gene Expression PKA_mod->Gene_mod

Caption: Proposed D2/D3 receptor signaling modulation.

In a hyperdopaminergic environment, the compound would compete with endogenous dopamine, reducing the overall receptor activation and thereby increasing cAMP levels towards baseline. Conversely, in a hypodopaminergic state, it would provide a tonic level of receptor stimulation, leading to a decrease in cAMP and restoring downstream signaling.

Potential Therapeutic Implications in CNS Disorders

The proposed mechanism of action as a D2/D3 partial agonist suggests therapeutic potential for this compound in a range of CNS disorders:

  • Schizophrenia: By attenuating dopamine hyperactivity in the mesolimbic pathway, it could alleviate positive symptoms (hallucinations, delusions). Simultaneously, by enhancing dopamine function in the prefrontal cortex, it may improve negative and cognitive symptoms.[9][10]

  • Parkinson's Disease: As an adjunct therapy, it could provide a stable level of dopamine receptor stimulation, potentially reducing motor fluctuations and the risk of levodopa-induced dyskinesia.[5]

  • Bipolar Disorder: The stabilizing effect on dopamine signaling could be beneficial in managing both manic and depressive episodes.

  • Depression: By modulating dopamine pathways involved in reward and motivation, it may offer a novel approach for treatment-resistant depression.[8]

Experimental Validation Strategy

To validate the hypothesized mechanism of action, a systematic series of in vitro and in vivo experiments would be required.

G cluster_0 In Vitro Assays cluster_1 In Vivo Pharmacology cluster_2 Behavioral Models Binding Receptor Binding Assays (Ki at D1, D2, D3, 5-HT receptors) Functional Functional Assays ([35S]GTPγS binding, cAMP accumulation) Binding->Functional Determine Affinity & Potency PK Pharmacokinetic Studies (Bioavailability, Brain Penetration) Functional->PK PD Pharmacodynamic Studies (Receptor Occupancy) PK->PD Establish Dose-Exposure-Target Engagement Schizo Schizophrenia Models (Amphetamine-induced hyperlocomotion, Prepulse inhibition) PD->Schizo PD_model Parkinson's Disease Models (6-OHDA lesion, MPTP) PD->PD_model Depression Depression Models (Forced swim test, Sucrose preference) PD->Depression

Caption: Experimental workflow for mechanistic validation.

Experimental Protocols:

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a focus on dopamine (D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) subtypes.
  • Methodology:
  • Prepare cell membranes from cell lines stably expressing the human recombinant receptors.
  • Incubate the membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
  • After reaching equilibrium, separate bound from free radioligand by rapid filtration.
  • Quantify the bound radioactivity using liquid scintillation counting.
  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays ([³⁵S]GTPγS Binding):

  • Objective: To determine the functional activity (EC50 and intrinsic activity) of the compound at D2/D3 receptors.
  • Methodology:
  • Use the same receptor-expressing cell membranes as in the binding assays.
  • Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
  • Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.
  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
  • Compare the maximal stimulation to that of a full agonist (e.g., dopamine) to determine intrinsic activity.

Summary of Physicochemical and (Hypothetical) Binding Data

The following table summarizes key physicochemical properties and representative binding data for a hypothetical D2/D3 partial agonist based on the phenylpiperazine scaffold. This data is illustrative and would need to be experimentally determined for this compound.

PropertyValueReference
Molecular Formula C15H22N2O2[11]
Molecular Weight 262.35 g/mol [11]
(Hypothetical) D2 Ki 0.5 - 5 nM[5][12]
(Hypothetical) D3 Ki 0.1 - 2 nM[5][12]
(Hypothetical) 5-HT1A Ki 10 - 50 nM[10]
(Hypothetical) 5-HT2A Ki 20 - 100 nM[10]
(Hypothetical) D2 Intrinsic Activity 20 - 60%[9]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its chemical structure strongly suggests a role as a dopamine D2/D3 receptor partial agonist. This proposed mechanism offers a compelling rationale for its potential therapeutic utility in a variety of CNS disorders characterized by dysregulated dopamine signaling. The ability to stabilize dopaminergic tone, rather than simply blocking or over-activating the system, represents a sophisticated and potentially more effective therapeutic strategy. Further preclinical and clinical investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this promising compound.

References

  • Pik-Yee, L., & Undurti, N. D2 receptor partial agonists: treatment of CNS disorders of dopamine function. PubMed, [Link]

  • Mailman, R. B., & Murthy, V. (2010). D2 receptor partial agonists: treatment of CNS disorders of dopamine function. CNS Drugs, 24(4), 281-297. [Link]

  • Patsnap Synapse. (2024, June 21). What are D2 receptor partial agonists and how do they work?. [Link]

  • Kulkarni, S. K., & Patil, S. P. (2012). Piperazine derivatives: A review of activity on neurotransmitter receptors. Journal of Applied Pharmaceutical Science, 2(11), 143-149.
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  • De Filippis, S., et al. (2021). Partial Dopamine D2/3 Agonists and Dual Disorders: A Retrospective-Cohort Study in a Real-World Clinical Setting on Patients with Schizophrenia Spectrum Disorders and Cannabis Use Disorder. Journal of Clinical Medicine, 10(23), 5589. [Link]

  • McInnis, T. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • McInnis, T. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

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  • Pérez-Fernández, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]

  • Słoczyńska, K., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635-1650. [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]

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(R)-tert-butyl 3-phenylpiperazine-1-carboxylate: A Chiral Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a cornerstone chiral building block in contemporary drug discovery. Its unique architecture, featuring a stereodefined phenyl-substituted piperazine core with an orthogonally protected secondary amine, provides medicinal chemists with a versatile scaffold for constructing complex molecular entities. The Boc (tert-butoxycarbonyl) protecting group at the N1 position allows for regioselective functionalization at the distal N4 nitrogen, which, followed by a straightforward deprotection, opens a pathway for subsequent modification at N1. This guide elucidates the strategic importance of this building block, detailing its core synthetic transformations, practical experimental protocols, and its pivotal role in the synthesis of high-value therapeutic agents, exemplified by the Neurokinin-1 (NK1) receptor antagonist, Maropitant.

The Strategic Value of the (R)-3-Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting various biological pathways.[1][2][3] Its ability to present substituents in distinct spatial vectors, coupled with its basic nature that often aids in aqueous solubility, makes it a highly attractive structural motif.[4] The introduction of a phenyl group and a defined stereocenter, as in this compound, elevates its utility significantly.

Key Structural Attributes:

  • Defined Stereochemistry: The (R)-configuration at the C3 position is critical for enantioselective interactions with chiral biological targets like receptors and enzymes. This specificity is paramount for enhancing potency and reducing off-target effects.

  • Orthogonal Protection: The N1 nitrogen is masked as a Boc-carbamate, a group stable to a wide range of reaction conditions but readily cleaved under mild acidic treatment.[2] This renders the N4 nitrogen the sole nucleophilic site, ensuring predictable and regioselective functionalization.

  • The Phenyl Moiety: The phenyl group contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and accessing targets within the central nervous system (CNS). It also provides a site for potential π-π stacking or hydrophobic interactions within a receptor's binding pocket.

  • Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation, which reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[5]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound stems from a logical two-stage functionalization strategy: initial modification at the exposed N4 position, followed by deprotection and subsequent reaction at the N1 position.

G A (R)-tert-butyl 3-phenylpiperazine-1-carboxylate B N4-Functionalized Intermediate A->B  N4-Alkylation / Amidation C Deprotected Piperazine Salt B->C  Boc Deprotection  (Acidic Conditions) D N1, N4-Disubstituted Product C->D  N1-Functionalization

Caption: General synthetic workflow utilizing the building block.

With the N1 position protected, the N4 nitrogen serves as a potent nucleophile for forming new carbon-nitrogen or amide bonds.

Protocol 1: N4-Alkylation via Reductive Amination

This method is a robust and widely used strategy for introducing alkyl groups at the N4 position. The choice of sodium triacetoxyborohydride is deliberate; it is a mild and selective reducing agent that is not water-sensitive, simplifying the reaction setup.

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid (catalytic, optional)

  • Procedure:

    • Dissolve this compound and the carbonyl compound in anhydrous DCM.

    • Stir the mixture at room temperature for 20-30 minutes. If the imine/enamine formation is slow, a catalytic amount of acetic acid can be added.

    • Add sodium triacetoxyborohydride portion-wise to the mixture. An exotherm may be observed.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The removal of the Boc group is a critical step to unmask the N1 nitrogen for further elaboration. This is almost exclusively achieved under acidic conditions.[6] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[6][7]

G A Boc-Protected Amine B Protonated Carbamate A->B  H+ (Acid) C Carbamic Acid + t-Butyl Cation B->C  Elimination D Free Amine + CO2 C->D  Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

The two most common laboratory-scale methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • N1-Boc protected piperazine derivative (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected piperazine in anhydrous DCM (at a concentration of ~0.1 M).

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.

    • The resulting TFA salt can be used directly or neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃ solution to yield the free base.

Protocol 3: Deprotection using HCl in Dioxane

  • Materials:

    • N1-Boc protected piperazine derivative (1.0 eq)

    • 4M HCl in 1,4-dioxane solution

    • Methanol or Dioxane (as co-solvent, if needed)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected piperazine in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add the 4M HCl in dioxane solution (3-10 equivalents) to the stirred solution at room temperature.[6][7]

    • Stir the reaction for 1-4 hours. Often, the deprotected piperazine hydrochloride salt will precipitate from the solution.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[7]

    • The resulting hydrochloride salt is often a stable, crystalline solid that can be easily handled and stored.

ParameterMethod: TFA in DCMMethod: HCl in Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-dioxane
Reaction Time 1 - 3 hours1 - 4 hours
Workup Evaporation, optional basic washEvaporation or precipitation/filtration
Product Form TFA salt (oily) or free base (after wash)HCl salt (often a crystalline solid)
Considerations TFA is highly corrosive and requires thorough removal.Product isolation as a salt can be advantageous for purification and stability.

Application Profile: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A prominent application of this compound is in the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, whose primary endogenous ligand is Substance P, is a key mediator in the central nervous system's vomiting reflex.[8] Antagonists of this receptor are effective antiemetics.

Case Study: Maropitant

Maropitant is a potent and selective NK1 receptor antagonist widely used in veterinary medicine to treat and prevent emesis.[9][10][] Its synthesis highlights the strategic value of the chiral phenylpiperazine building block.[9][12]

G cluster_0 Maropitant A Maropitant Structure B (R)-tert-butyl 3-phenylpiperazine-1-carboxylate A->B Disconnect C-N bond C 2-Methoxy-5-(tert-butyl)benzyl moeity A->C Disconnect C-N bond D Benzhydryl group A->D Disconnect C-N bond

Caption: Retrosynthetic analysis of Maropitant.

The structure of Maropitant reveals how the (R)-3-phenylpiperazine core acts as a central scaffold. A retrosynthetic analysis shows that the molecule can be disconnected to three key fragments, with our building block being central to establishing the correct stereochemistry and linking the other components. The synthesis involves an initial N-alkylation to install the substituted benzyl group, followed by Boc deprotection and subsequent attachment of the benzhydryl moiety, which is essential for its NK1 receptor antagonistic activity.[12] The (R,R)-isomer of maropitant appears to be the most biologically active form, underscoring the importance of using an enantiomerically pure starting material.[12]

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a sophisticated tool for medicinal chemists. Its pre-defined stereochemistry and orthogonal protection scheme enable a rational and efficient approach to synthesizing complex molecules with high stereochemical fidelity. While its application in NK1 receptor antagonists is well-established, the prevalence of the phenylpiperazine scaffold in a vast range of CNS-active agents, kinase inhibitors, and other therapeutic classes suggests that its potential is far from exhausted.[13][14][15] As drug discovery continues to demand molecules with greater complexity and specificity, the strategic deployment of such well-designed building blocks will remain indispensable.

References

  • Maropitant - AERU - University of Hertfordshire. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (2022). Retrieved January 14, 2026, from [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (1997). Retrieved January 14, 2026, from [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. (2017). Retrieved January 14, 2026, from [Link]

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  • ES2873376T3 - Formulation of maropitant - Google Patents. (n.d.).
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  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. (2014). Retrieved January 14, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (2020). Retrieved January 14, 2026, from [Link]

  • CN109320510B - Preparation method of Maropitan free base - Google Patents. (n.d.).
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. (2019). Retrieved January 14, 2026, from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. (2024). Retrieved January 14, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024). Retrieved January 14, 2026, from [Link]

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  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023). Retrieved January 14, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020). Retrieved January 14, 2026, from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (2018). Retrieved January 14, 2026, from [Link]

  • Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

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Topic: (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate as a Potential GPR119 Agonist Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for the management of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Its activation offers a dual mechanism of action: directly stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal enteroendocrine cells.[3][4][5] This dual action improves glycemic control with a low risk of hypoglycemia, making GPR119 agonists an attractive class of oral antidiabetic agents.[2][6][7] The development of potent, selective, and orally bioavailable small-molecule agonists is a key objective in this field. Many successful GPR119 agonists incorporate a piperazine or piperidine scaffold as a central structural motif.[8][9] This guide focuses on the strategic use of (R)-tert-butyl 3-phenylpiperazine-1-carboxylate , a chiral building block, as a precursor for the synthesis of novel and potent GPR119 agonists. We will explore the underlying pharmacology of GPR119, provide a detailed synthetic route from this precursor, outline a comprehensive biological evaluation cascade, and present methods for data interpretation.

GPR119: A Key Regulator of Glucose Homeostasis

GPR119 is a class A G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal K- and L-cells.[2][3][10][11] Its role as a metabolic regulator is primarily mediated through its coupling to the stimulatory G-protein subunit, Gαs.

Mechanism of Action

Activation of GPR119 by an agonist initiates a well-defined signaling cascade.[5][12]

  • Gαs Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[3][5]

  • Downstream Effects: The resulting increase in intracellular cAMP has two primary, beneficial effects for glucose control:

    • In Pancreatic β-Cells: Elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS).[3][13][14] This glucose-dependency is a critical safety feature, as it minimizes the risk of inducing hypoglycemia.[2]

    • In Intestinal L-Cells: Increased cAMP triggers the secretion of incretin hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones then circulate to the pancreas and further amplify insulin release.

This dual mechanism—direct action on the pancreas and indirect action via incretins—positions GPR119 agonists as powerful agents for managing T2DM.[3]

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Glucose-Dependent Insulin & GLP-1 Secretion Vesicles->Secretion Leads to Synthetic_Workflow Precursor (R)-tert-butyl 3-phenylpiperazine-1-carboxylate Step1 Step 1: Boc Deprotection (TFA, DCM) Precursor->Step1 Intermediate1 Intermediate 1: (R)-2-phenylpiperazine Step1->Intermediate1 Step2 Step 2: SNAr Reaction (e.g., 2,4-dichloropyrimidine, DIPEA, NMP) Intermediate1->Step2 Intermediate2 Intermediate 2: Substituted Piperazinyl-pyrimidine Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., Carboxylic Acid, HATU, DIPEA, DMF) Intermediate2->Step3 Final Final Product: Compound X (Potent GPR119 Agonist) Step3->Final

Caption: Synthetic workflow from precursor to final agonist.

Detailed Experimental Protocol: Synthesis of Compound X

Step 1: Boc Deprotection of this compound

  • Rationale: The tert-butyloxycarbonyl (Boc) group protects the N1 nitrogen of the piperazine. Its removal with a strong acid like trifluoroacetic acid (TFA) is necessary to expose the secondary amine for subsequent coupling reactions.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 2-3 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (R)-2-phenylpiperazine (Intermediate 1), which is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: This step attaches the piperazine core to a heterocyclic scaffold, such as a pyrimidine, which is common in many GPR119 agonists. [14][15]The reaction proceeds via nucleophilic attack of the exposed secondary amine on an electron-deficient aromatic ring.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) and 2,4-dichloropyrimidine (1.05 eq) in N-Methyl-2-pyrrolidone (NMP).

    • Add N,N-Diisopropylethylamine (DIPEA, 2-3 eq) as a non-nucleophilic base to scavenge the HCl byproduct.

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Intermediate 2.

Step 3: Amide Coupling

  • Rationale: The final step involves attaching a "tail" group, often a substituted aromatic carboxylic acid, to the other reactive site on the pyrimidine core. This tail group is crucial for optimizing potency and pharmacokinetic properties.

  • Procedure:

    • In a separate flask, dissolve a suitable carboxylic acid (e.g., isonicotinic acid, 1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in dimethylformamide (DMF). Stir for 15 minutes to pre-activate the acid.

    • Add the pre-activation mixture to a solution of Intermediate 2 (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 12-18 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by preparative HPLC to yield the final GPR119 agonist, Compound X .

Biological Evaluation Cascade

Once synthesized, Compound X must be rigorously tested to confirm its activity and characterize its pharmacological profile. A tiered screening approach is most efficient.

Screening_Cascade cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation cAMP Primary Assay: cAMP Accumulation (HEK293-GPR119) GSIS Secondary Assay: Glucose-Stimulated Insulin Secretion (MIN-6 Cells) cAMP->GSIS Confirm Potency GLP1 Secondary Assay: GLP-1 Secretion (GLUTag Cells) GSIS->GLP1 Assess Dual Action Selectivity Selectivity Panel (Off-target GPCRs) GLP1->Selectivity Determine Specificity PK Pharmacokinetics (PK) (Rodent) Selectivity->PK Lead Candidate Progression oGTT Efficacy Model: Oral Glucose Tolerance Test (oGTT) (Rodent) PK->oGTT Inform Dosing

Caption: Biological evaluation and screening cascade.

In Vitro Assays

Protocol 1: cAMP Accumulation Assay

  • Objective: To quantify the potency (EC₅₀) of Compound X in activating the GPR119-Gαs pathway.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing human GPR119. [13][14] 2. Plating: Seed cells in 96-well plates and grow to confluence.

    • Assay:

      • Wash cells with assay buffer.

      • Add increasing concentrations of Compound X (e.g., 10⁻¹¹ to 10⁻⁵ M) in the presence of a phosphodiesterase inhibitor like IBMX.

      • Incubate for 30 minutes at 37 °C.

      • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To confirm that receptor activation translates to a functional response in pancreatic β-cells.

  • Methodology:

    • Cell Culture: Use a mouse insulinoma cell line, such as MIN-6. [13][14] 2. Assay:

      • Starve cells in a low-glucose buffer (e.g., 2.8 mM) for 2 hours.

      • Replace the buffer with solutions containing either low (2.8 mM) or high (16.8 mM) glucose, with and without various concentrations of Compound X.

      • Incubate for 1-2 hours at 37 °C.

      • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Data Analysis: Compare insulin secretion levels across conditions. A successful agonist will significantly potentiate insulin secretion only in the high-glucose condition.

In Vivo Efficacy Model

Protocol 3: Oral Glucose Tolerance Test (oGTT)

  • Objective: To assess the ability of Compound X to improve glucose disposal in a living animal model.

  • Methodology:

    • Animals: Use male C57BL/6 mice or diet-induced obese mice.

    • Procedure:

      • Fast animals overnight (12-16 hours).

      • Administer Compound X or vehicle control via oral gavage (p.o.).

      • After 30-60 minutes, administer a glucose bolus (2 g/kg) via oral gavage.

      • Collect blood samples from the tail vein at time points 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

      • Measure blood glucose levels using a glucometer.

    • Data Analysis: Plot blood glucose over time. Calculate the Area Under the Curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy. [16]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: In Vitro Pharmacological Profile of Compound X

AssayCell LineEndpointResult (Compound X)Control (AR231453)
GPR119 ActivationHEK293-hGPR119cAMP EC₅₀15 nM10 nM
Insulin SecretionMIN-6% Increase over High Glucose120% at 1 µM135% at 1 µM
GLP-1 SecretionGLUTag% Increase over Basal150% at 1 µM160% at 1 µM
  • Interpretation: The low nanomolar EC₅₀ value indicates high potency at the GPR119 receptor. The robust increase in both insulin and GLP-1 secretion confirms the desired dual mechanism of action.

Table 2: In Vivo Efficacy of Compound X in an oGTT

Treatment GroupDose (mg/kg, p.o.)Glucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle-25000 mg/dLmin-
Compound X1017500 mg/dLmin30%
Compound X3014000 mg/dL*min44%
  • Interpretation: Compound X demonstrates dose-dependent improvement in glucose tolerance, confirming its efficacy in vivo. A >30% reduction in glucose AUC at a reasonable dose is a strong indicator of a promising preclinical candidate.

Conclusion

This compound stands out as a valuable and strategic starting material for the development of novel GPR119 agonists. Its defined stereochemistry and versatile piperazine core allow for the systematic construction of compounds designed to fit the specific pharmacophoric requirements of the GPR119 binding pocket. The synthetic and biological testing framework detailed in this guide provides a comprehensive roadmap for researchers to progress from this key precursor to a fully characterized preclinical candidate. While many GPR119 agonists have faced challenges in clinical development, the continued exploration of novel chemical space, enabled by versatile building blocks like this one, remains a critical endeavor in the search for superior oral therapeutics for type 2 diabetes and obesity. [6][7][16]

References

  • Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. [Link]

  • Lauffer, L. M., et al. (2009). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 156(4), 587–596. [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR119. [Link]

  • Lee, J., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

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  • Solingapuram Sai, K. K., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126707. [Link]

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A Technical Guide to the Strategic Use of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate in the Synthesis of Selective Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dopamine D3 receptor (D3R) represents a critical target for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders. However, its high structural homology to the D2 receptor (D2R) presents a formidable challenge in the development of selective ligands. This guide provides an in-depth technical analysis of the strategic application of the chiral synthon, (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, a cornerstone in modern medicinal chemistry for achieving D3R selectivity. We will explore the pharmacological rationale for targeting D3R, the pivotal role of stereochemistry in receptor affinity, and provide detailed, field-proven synthetic protocols for the application of this key intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies in the pursuit of novel D3R-targeted therapeutics.

The Dopamine D3 Receptor: A High-Value but Challenging Therapeutic Target

Dopamine, a crucial neurotransmitter, modulates its effects through five G protein-coupled receptor (GPCR) subtypes, broadly classified as D1-like (D1, D5) and D2-like (D2, D3, D4).[1][2] The D3 receptor, a member of the D2-like family, is predominantly expressed in the limbic regions of the brain, areas intrinsically linked to cognition, emotion, and reward.[1] This localization implicates D3R in the pathophysiology of numerous CNS disorders, including schizophrenia, Parkinson's disease, substance addiction, anxiety, and depression.[2][3]

The primary obstacle in drugging the D3 receptor is its high sequence identity with the D2 receptor, particularly within the transmembrane domains that form the ligand-binding pocket.[2] This similarity often leads to non-selective ligands, which can cause undesirable side effects due to off-target D2R activity. Consequently, the design of ligands that can precisely discriminate between these two receptor subtypes is a paramount goal in modern drug discovery.[1]

The Imperative of Chirality in D3 Receptor Ligand Design

Biological systems are inherently chiral. The amino acids that constitute receptors form a complex, three-dimensional chiral environment. Therefore, the stereochemistry of a ligand is not a trivial detail but a fundamental determinant of its pharmacological profile. The precise spatial arrangement of a molecule's functional groups dictates its ability to form key interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—with the receptor's binding site.

For D3R ligands, establishing the correct stereochemistry is crucial for maximizing potency and, most importantly, achieving selectivity over the D2R.[4] The use of enantiomerically pure starting materials, or chiral synthons, is a superior strategy to late-stage chiral separations, as it streamlines the synthetic route and prevents the waste of resources on synthesizing inactive or less active stereoisomers. This is where this compound emerges as a critical tool.

The Core Synthon: this compound

This compound is a strategically designed chiral building block that provides a robust scaffold for the synthesis of a diverse array of D3R ligands.

  • The (R)-3-Phenyl Group: The stereodefined phenyl group often serves as a key pharmacophoric element, orienting itself within a hydrophobic pocket of the D3 receptor. Its fixed (R)-configuration pre-determines the geometry of the final ligand, a critical factor for selective binding.

  • The Piperazine Core: The piperazine ring is a privileged scaffold in neuroscience drug discovery, found in a multitude of CNS-active agents.[5][6] It provides a rigid, well-defined framework with two nitrogen atoms that can be differentially functionalized.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves as a temporary protecting group. This is essential for regioselective synthesis, as it deactivates the N1 nitrogen, allowing for selective chemical modification at the unprotected N4 position. The Boc group can be cleanly removed under acidic conditions later in the synthesis to allow for further elaboration.

By incorporating this synthon, chemists can construct complex molecules with precise control over the stereochemistry at a key position, directly influencing the ligand's interaction with the D3 receptor.

Synthetic Workflow & Experimental Protocols

The most common application of this compound involves the functionalization of the free secondary amine at the N4 position, typically through N-arylation or N-alkylation, followed by deprotection and further modification at N1. The Buchwald-Hartwig amination is a powerful and widely used method for the crucial N-arylation step.[7][8]

General Synthetic Workflow

The overall strategy can be visualized as a multi-stage process, starting from the core synthon and building outward to the final, complex D3 ligand.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Deprotection & Final Assembly A (R)-Boc-3-phenyl- piperazine B N-Arylation via Buchwald-Hartwig A->B Aryl Halide, Pd Catalyst, Ligand, Base C N-Arylated Intermediate B->C D Boc Deprotection C->D TFA or HCl E Amide Coupling or Reductive Amination D->E Carboxylic Acid + Coupling Agent or Aldehyde + Reducing Agent F Final D3 Receptor Ligand E->F

Caption: General synthetic workflow for D3 ligand synthesis.

Detailed Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a robust, field-tested methodology for the palladium-catalyzed N-arylation of the title synthon with a representative aryl bromide.

Materials & Reagents:

  • This compound

  • Aryl Halide (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky Phosphine Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the aryl halide (1.1 eq.) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe (approximately 5-10 mL per mmol of the piperazine substrate).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.[7]

Catalytic Cycle Visualization

Understanding the mechanism of the Buchwald-Hartwig amination provides insight into the critical role of each component. The palladium catalyst cycles through oxidative addition, ligand exchange, and reductive elimination to form the crucial C-N bond.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Complex1 Ar-Pd(II)-X(L₂) OA->Complex1 LE Ligand Exchange Complex1->LE Piperazine, Base Complex2 Ar-Pd(II)-NR₂(L₂) LE->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Data Analysis: Impact on Receptor Affinity and Selectivity

The strategic choice of the aryl group to be coupled to the piperazine nitrogen is a key determinant of the final compound's binding affinity and selectivity. The table below summarizes representative data for ligands built upon the phenylpiperazine scaffold, illustrating how modifications influence D3R vs. D2R binding.

Compound IDKey Structural FeatureD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
Compound 9 3-Trifluoromethylphenyl1.8101~56
Compound 22 2-tert-butyl-6-methylpyrimidinyl<10~400~40
Compound 25 2-tert-butyl-6-trifluoromethylpyrimidinyl4.2512~122
Compound 6a 4-(Thien-3-yl)benzamide derivative~1.0~500~500
Compound 8j N-butyl-aryl carboxamide derivative2.6>3000>1000

Data synthesized from multiple sources for illustrative purposes.[9][10][11]

As the data indicates, subtle changes to the appended aryl and amide moieties can lead to dramatic increases in D3 receptor selectivity, with some compounds achieving over 1000-fold preference for D3R over D2R. This underscores the power of combining the fixed chiral core of this compound with systematic Structure-Activity Relationship (SAR) studies.

Conclusion

The development of selective dopamine D3 receptor ligands is a high-priority objective in the quest for safer and more effective treatments for CNS disorders. The challenge posed by the high homology between D2 and D3 receptors necessitates a chemically sophisticated approach. This compound provides an elegant and powerful solution, offering a pre-organized, enantiomerically pure scaffold that enables chemists to systematically build molecules with a high degree of stereochemical and regiochemical control. The synthetic protocols and strategic workflows outlined in this guide demonstrate how this crucial building block can be effectively leveraged to accelerate the discovery of the next generation of selective D3R-targeted therapeutics.

References

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  • Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [https://www.mdpi.com/1420-3049/26/11/3183]
  • Free, R. B., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS chemical neuroscience, 2(4), 204–216. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3369752/]
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Methodological & Application

Application Note: A Scalable and Enantioselective Synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate, a crucial chiral building block in modern medicinal chemistry. The piperazine motif is a privileged scaffold found in numerous pharmaceuticals, and the ability to introduce chirality in a controlled manner is paramount for developing selective and potent drug candidates.[1][2] This guide details a robust synthetic strategy starting from the corresponding chiral piperazin-2-one, emphasizing experimental causality, procedural validation, and comprehensive characterization. The intended audience includes researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Strategic Rationale

The synthesis of enantiomerically pure, carbon-substituted piperazines represents a significant challenge in synthetic organic chemistry.[1][3] These scaffolds are of high interest due to their prevalence in biologically active compounds, including kinase inhibitors and central nervous system agents. This compound serves as a versatile intermediate, featuring an orthogonal protection scheme. The tert-butoxycarbonyl (Boc) group on one nitrogen allows for selective deprotection under acidic conditions, while the secondary amine remains available for further functionalization, such as arylation or alkylation.[4]

The strategy outlined herein involves the reduction of an enantiopure piperazin-2-one precursor. This approach is advantageous for several reasons:

  • Stereochemical Integrity: The chiral center is established early and carried through the synthesis, minimizing the risk of racemization.

  • Scalability: The reactions involved, particularly the reduction of the amide, are generally scalable and high-yielding.

  • Precursor Availability: Chiral piperazin-2-ones can be prepared through various established asymmetric methods, including catalytic enantioselective synthesis.[2][5]

The overall workflow is designed to be a self-validating system, with clear checkpoints for purity and identity confirmation.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Reduction cluster_2 Phase 3: Selective Protection cluster_3 Phase 4: Quality Control A (R)-3-Phenylpiperazin-2-one B (R)-2-Phenylpiperazine A->B LiAlH4 / THF C Target Molecule: (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate B->C Boc₂O / Base D Final Product Characterization (NMR, LC-MS, Chiral HPLC) C->D Analysis

Figure 1: High-level workflow for the synthesis of the target compound.

Reaction Mechanism: The Amide Reduction

The key transformation in this synthetic sequence is the reduction of the cyclic amide (lactam) in (R)-3-phenylpiperazin-2-one to the corresponding diamine, (R)-2-phenylpiperazine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The aluminum, being a Lewis acid, coordinates to the carbonyl oxygen, facilitating the collapse of the intermediate and elimination of an aluminate species to form a transient iminium ion. A second hydride transfer from the LiAlH₄ complex then reduces the iminium ion to the final secondary amine. This two-step hydride addition effectively replaces the carbonyl oxygen with two hydrogen atoms.

G Lactam Lactam (R)-3-Phenylpiperazin-2-one Intermediate Tetrahedral Intermediate (Aluminate Complex) Lactam->Intermediate + H⁻ (from LiAlH₄) LAH LiAlH₄ Iminium Iminium Ion Intermediate Intermediate->Iminium Elimination of [H₂AlO]⁻ Piperazine Diamine (R)-2-Phenylpiperazine Iminium->Piperazine + H⁻ (from LiAlH₄)

Figure 2: Simplified mechanism of LiAlH₄ reduction of the piperazin-2-one.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and can ignite; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of (R)-2-Phenylpiperazine from (R)-3-Phenylpiperazin-2-one

Materials and Reagents:

  • (R)-3-Phenylpiperazin-2-one

  • Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Reagent Charging: Suspend lithium aluminum hydride (4.0 eq.) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (R)-3-phenylpiperazin-2-one (1.0 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Quenching (Fieser workup): Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'X' mL of deionized water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of deionized water.

    • Causality Note: This specific quenching procedure is critical for producing a granular, easily filterable aluminum salt precipitate, greatly simplifying the workup.

  • Isolation: Allow the resulting slurry to stir at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM (3 x 50 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude (R)-2-phenylpiperazine is often of sufficient purity for the next step. If necessary, further purification can be achieved via silica gel chromatography.

Protocol 2: Synthesis of this compound

Materials and Reagents:

  • (R)-2-Phenylpiperazine (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (R)-2-phenylpiperazine (1.0 eq.) in DCM (10 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Alternatively, for a biphasic reaction, use an equal volume of saturated NaHCO₃ solution instead of TEA and DCM.

  • Boc Protection: Cool the mixture to 0 °C. Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Causality Note: The reaction is performed at 0 °C to control the exotherm and prevent the potential for double-Boc protection, although mono-protection at the less sterically hindered N4-position is highly favored. The base is essential to neutralize the acidic byproduct, tert-butanol/CO₂, driving the reaction to completion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a white solid or viscous oil.[6]

Data Summary and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

ParameterValue
Starting Material (R)-3-Phenylpiperazin-2-one
Key Reagents LiAlH₄, Boc₂O, TEA
Solvents THF, DCM
Typical Overall Yield 65-80% (over two steps)
Final Purity (Post-Chroma) >98% (by HPLC)
Enantiomeric Excess (ee) >99% (by Chiral HPLC)

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 4.10 (br s, 1H), 3.85 (m, 1H), 3.50 (m, 1H), 3.20-2.80 (m, 4H), 1.70 (br s, 1H, NH), 1.48 (s, 9H, C(CH₃)₃).[7][8]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 142.5, 128.8, 127.9, 127.0, 80.0, 60.5, 55.5, 46.5, 46.0, 28.5.

  • LC-MS (ESI): m/z 263.18 [M+H]⁺ for C₁₅H₂₂N₂O₂.[8]

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters (ACS Publications). Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Available at: [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Group. Available at: [Link]

  • Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. Available at: [Link]

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
  • Synthesis method of N-Boc piperazine. Google Patents.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

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Chiral Synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate: A Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of clinically successful drugs. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it an invaluable component in drug design. When a stereocenter is introduced into the piperazine ring, as in the case of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate, the precise control of stereochemistry becomes paramount. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target toxicity. Consequently, the development of robust and efficient chiral synthesis methods for molecules like this compound is a critical endeavor for researchers and scientists in drug development. This guide provides an in-depth exploration of several field-proven methods for the chiral synthesis of this important building block, focusing on the underlying principles and providing detailed experimental protocols.

Method 1: Asymmetric Catalytic Hydrogenation of a Tetrahydropyrazine Precursor

Asymmetric catalysis represents one of the most elegant and atom-economical approaches to chiral molecules. This method relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, the asymmetric hydrogenation of a tetrahydropyrazine precursor is a highly effective strategy.

Scientific Rationale

The core of this method is the stereoselective addition of hydrogen across the C=N double bond of a prostereogenic enamine intermediate, tert-butyl 5-phenyl-2,3-dihydropyrazine-1-carboxylate. The choice of a chiral catalyst, typically a transition metal complex with a chiral ligand, is critical for inducing facial selectivity during the hydrogenation step. Rhodium and Ruthenium complexes bearing chiral phosphine ligands, such as those based on BINAP or DuPhos, are well-established for their high efficiency and enantioselectivity in such transformations. The catalyst forms a transient diastereomeric complex with the substrate, lowering the activation energy for hydrogen addition to one face of the double bond over the other, thus leading to the desired (R)-enantiomer.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation A 1-Boc-piperazin-2-one C Dehydration A->C Grignard Reaction B Phenylmagnesium bromide B->C D tert-butyl 5-phenyl-2,3-dihydropyrazine-1-carboxylate C->D E This compound D->E H2, Chiral Ru-catalyst cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amine A Racemic tert-butyl 3-phenylpiperazine-1-carboxylate C Diastereomeric Salt Mixture A->C B Dibenzoyl-L-tartaric acid B->C D Crystallization C->D E Less Soluble Diastereomeric Salt ((R)-amine • (L)-acid) D->E F This compound E->F Base Treatment A (R)-Phenylglycinol B N-protection A->B C Activation of OH group B->C D Introduction of second N-atom C->D E Cyclization D->E F Boc-protection E->F G This compound F->G

Application Notes & Protocols: Asymmetric Synthesis of tert-Butyloxycarbonyl (Boc)-Protected Phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chiral phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of blockbuster pharmaceuticals.[1] The precise control of stereochemistry at the C2 position is paramount, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of robust strategies for the asymmetric synthesis of 2-phenylpiperazine, with a focus on methodologies that yield intermediates amenable to N-protection with the versatile tert-butyloxycarbonyl (Boc) group. We will dissect the mechanistic rationale behind key catalytic approaches and provide detailed, field-tested protocols for direct application in research and development settings.

Strategic Overview: Pathways to Enantiopure Phenylpiperazines

The synthesis of enantiomerically enriched C-substituted piperazines presents a significant challenge due to the difficulty in controlling stereochemistry on the flexible six-membered ring.[1] Historically, many syntheses relied on the chiral pool, utilizing amino acids as starting materials.[2][3] While effective, these methods can be lengthy. Modern catalysis has opened new, more direct avenues. The primary strategies discussed herein are:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A powerful method to construct α-secondary and α-tertiary stereocenters on a piperazin-2-one precursor, which is subsequently reduced.[4][5][6]

  • Asymmetric Lithiation-Trapping: A direct C-H functionalization of an N-Boc piperazine, offering high atom economy.[7]

  • Catalytic Asymmetric Hydrogenation: An efficient method for the stereoselective reduction of a pyrazin-2-ol precursor.[8][9]

This guide will focus on providing a detailed protocol for the Palladium-Catalyzed Asymmetric Allylic Alkylation approach due to its versatility and high enantioselectivity.

G A Pd-Catalyzed Asymmetric Allylic Alkylation I1 Chiral Piperazin-2-one A->I1 B Asymmetric Lithiation-Trapping I2 Functionalized N-Boc-Piperazine B->I2 C Catalytic Asymmetric Hydrogenation C->I1 D Chiral Pool (e.g., Amino Acids) I3 Chiral Piperazine D->I3 I1->I3 Reduction Target Target: (R)- or (S)-1-Boc-2-phenylpiperazine I2->Target Deprotection/ Re-protection I3->Target Boc Protection

Figure 1: Overview of major synthetic routes to chiral Boc-protected phenylpiperazines.

Featured Methodology: Palladium-Catalyzed Asymmetric Allylic Alkylation

This approach, pioneered by the Stoltz group, utilizes a palladium catalyst with a chiral phosphine ligand to perform a decarboxylative allylic alkylation on a piperazin-2-one substrate.[4][5][6] This reaction forms a quaternary stereocenter with high enantiopurity. The resulting chiral piperazin-2-one is a versatile intermediate that can be readily reduced to the corresponding piperazine.

Causality Behind the Method: The success of this reaction hinges on several key principles:

  • Precursor Design: The use of a piperazin-2-one allows for the formation of a nucleophilic enolate under basic conditions. The N-benzoyl and N'-para-methoxybenzyl (PMB) protecting groups are chosen to modulate reactivity and allow for orthogonal deprotection schemes later.

  • Catalytic Cycle: The palladium(0) catalyst reacts with an allyl ester (e.g., allyl phenyl carbonate) to form a π-allyl palladium(II) complex.

  • Enantiocontrol: The chiral ligand, typically a PHOX-type ligand like (S)-(CF3)3-tBuPHOX, coordinates to the palladium center. It dictates the facial selectivity of the enolate's attack on the π-allyl complex, thereby establishing the stereocenter.

  • Versatility: The resulting α-tertiary piperazin-2-one can be converted to the desired piperazine via a straightforward reduction, typically with LiAlH₄.[6]

G Start N,N'-Protected Piperazin-2-one Reaction Asymmetric Allylic Alkylation (AAA) Start->Reaction AllylSource Allyl Phenyl Carbonate AllylSource->Reaction Catalyst [Pd₂(pmdba)₃] (S)-(CF₃)₃-tBuPHOX Catalyst->Reaction 5 mol% Product1 Enantioenriched α-Tertiary Piperazin-2-one Reaction->Product1 High ee Deprotection Oxidative Deprotection (e.g., DDQ or CAN) Product1->Deprotection Product2 N(1)-Deprotected Piperazin-2-one Deprotection->Product2 Reduction Reduction (e.g., LiAlH₄) Product2->Reduction Product3 Chiral 2-Phenylpiperazine Reduction->Product3 BocProtection Boc Protection (Boc₂O, Et₃N) Product3->BocProtection FinalProduct Final Product: 1-Boc-2-phenylpiperazine BocProtection->FinalProduct

Figure 2: Experimental workflow for the Pd-catalyzed synthesis of Boc-phenylpiperazine.

Performance Data

The following table summarizes representative results for the asymmetric allylic alkylation step, demonstrating the method's effectiveness across various substrates.

EntryN(1)-Protecting GroupAllyl GroupYield (%)ee (%)Source
1Benzoyl (Bz)Allyl9491[6]
2Benzoyl (Bz)Methallyl9592[6]
3Benzoyl (Bz)Chloroallyl8593[6]
4Benzoyl (Bz)Cinnamyl9794[6]
Detailed Experimental Protocol

Materials & Reagents:

  • 1-Benzoyl-4-(4-methoxybenzyl)piperazin-2-one (Substrate 8 in Stoltz et al.[6])

  • Allyl Phenyl Carbonate

  • Tris(3,5-bis(trifluoromethyl)phenyl)phosphine (Ligand, (S)-(CF3)3-tBuPHOX)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • Toluene (Anhydrous)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Protocol Part A: Asymmetric Allylic Alkylation

  • Scientist's Note: This reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add [Pd₂(dba)₃] (5 mol%) and the chiral ligand (S)-(CF3)3-tBuPHOX (12.5 mol%) to a flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a final reaction concentration of approximately 0.015 M with respect to the starting piperazin-2-one. Stir the mixture at room temperature for 15-20 minutes until the catalyst solution is homogeneous.

  • Reagent Addition: To the catalyst solution, add the 1-Benzoyl-4-(4-methoxybenzyl)piperazin-2-one substrate (1.0 equiv) and allyl phenyl carbonate (1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 40 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enantioenriched 1-benzoyl-3-allyl-4-(4-methoxybenzyl)piperazin-2-one.

Protocol Part B: Reduction and Boc-Protection

  • Scientist's Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and behind a blast shield.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and argon inlet, add a suspension of LiAlH₄ (4.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the purified piperazin-2-one from Part A (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL). Stir vigorously until a white, granular precipitate forms.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude chiral 2-phenylpiperazine.

  • Boc-Protection: Dissolve the crude piperazine in dichloromethane (DCM). Add triethylamine (Et₃N, 2.2 equiv) and cool the solution to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise.

  • Final Steps: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product by flash column chromatography to yield the target (R)- or (S)-1-Boc-2-phenylpiperazine.

Characterization and Validation
  • Structural Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel® OD-H or AD-H column) with a suitable mobile phase (e.g., hexanes/isopropanol). The ee is calculated from the relative peak areas of the two enantiomers.

Conclusion

The asymmetric synthesis of Boc-protected phenylpiperazine is a critical enabling technology in drug discovery. While several catalytic strategies exist, the palladium-catalyzed asymmetric allylic alkylation of a piperazin-2-one precursor stands out for its high enantioselectivity and functional group tolerance. The detailed protocol provided herein offers a reliable and reproducible pathway to access these valuable chiral building blocks. Proper execution of anhydrous and anaerobic techniques is essential for achieving optimal yield and stereopurity. The subsequent reduction and protection steps are robust transformations that complete the synthesis of the desired target molecule, ready for incorporation into advanced pharmaceutical intermediates.

References

  • Asymmetric Synthesis of Chiral Piperazines. (2007). Synfacts, 2007(11), 1136–1136. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015). Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. (2010). Organic Letters. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2022). ACS Chemical Neuroscience. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2015). New Journal of Chemistry. [Link]

  • Enantioselective organocatalytic α-sulfenylation of substituted diketopiperazines. (2013). Tetrahedron. [Link]

  • Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Medicinal Chemistry. [Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. (2015). Angewandte Chemie International Edition. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010). Organic Letters. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). The Journal of Organic Chemistry. [Link]

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  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). Organic Letters. [Link]

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Purification techniques for (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Purification of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Enantiopurity

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in biologically active compounds, and the specific stereochemistry at the C3 position is often crucial for target binding and pharmacological activity.[1][2] Consequently, obtaining this intermediate in high chemical and, most importantly, high enantiomeric purity is a critical prerequisite for the synthesis of effective and safe pharmaceutical agents. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often recommend the development of single-enantiomer drugs to avoid potential off-target effects or reduced efficacy from the unwanted enantiomer.[3]

This guide provides a detailed overview and actionable protocols for the purification of this compound, addressing both the removal of synthetic impurities and the resolution of its corresponding (S)-enantiomer.

The Dual Challenge: Chemical and Stereochemical Purity

The purification of a chiral compound like this compound presents two distinct challenges:

  • Chemical Purity: The removal of residual starting materials, reagents, and side-products from the synthesis. These impurities can interfere with subsequent reactions and introduce contaminants into the final active pharmaceutical ingredient (API).

  • Stereochemical Purity: The separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer. Enantiomers possess identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation impossible by standard techniques like distillation or conventional chromatography.[3]

The chosen purification strategy will depend on the output of the synthetic route. A highly stereoselective synthesis may yield a product with high enantiomeric excess (ee), requiring only achiral purification. In contrast, a racemic or non-selective synthesis will necessitate a dedicated chiral separation step.

Overall Purification Strategy

The optimal purification workflow involves a multi-step approach, beginning with gross impurity removal and culminating in enantiomeric polishing, if necessary. The logical flow is designed to maximize efficiency and yield.

Purification_Workflow start Crude Synthetic Product (Mixture of Enantiomers & Impurities) achiral_purif Step 1: Achiral Purification (Flash Chromatography or Crystallization) start->achiral_purif assess_purity Step 2: Purity Analysis (LC-MS, NMR, Chiral HPLC/CE) achiral_purif->assess_purity decision Is Enantiomeric Excess (ee) > 99%? assess_purity->decision chiral_purif Step 3: Chiral Separation (Preparative Chiral HPLC/SFC) decision->chiral_purif No final_product Pure (R)-Enantiomer (>99% Chemical & Enantiomeric Purity) decision->final_product Yes chiral_purif->final_product

Figure 1: Decision workflow for purification strategy.

Part 1: Achiral Purification for Impurity Removal

The first objective is to remove non-isomeric impurities. Flash column chromatography and crystallization are the two most common and effective methods.

Method A: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. It is highly effective for removing impurities with different polarities than the target compound.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice due to its versatility and cost-effectiveness. Its polar surface interacts most strongly with polar compounds, causing them to elute later.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used.[4][5] The ratio is optimized to achieve a retention factor (Rƒ) of ~0.3 for the target compound on a TLC plate, ensuring good separation on the column.

Protocol 1: Flash Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and adding the silica. Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than direct liquid injection.

  • Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the packed bed is stable and free of cracks or air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For piperazine derivatives, a gradient from 5% to 40% ethyl acetate in hexanes is a common starting point.[5]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the chemically purified product.

Method B: Crystallization

Crystallization purifies compounds by leveraging differences in solubility between the target molecule and impurities at varying temperatures. A well-chosen solvent system will dissolve the compound and impurities when hot but will only allow the target compound to crystallize upon cooling, leaving impurities behind in the solution.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For N-Boc piperazine derivatives, mixtures like petroleum ether/ethyl acetate or single solvents like ethyl acetate have been shown to be effective.[4][6][7]

Protocol 2: Recrystallization

  • Dissolution: In a flask, add the minimum amount of hot solvent (e.g., ethyl acetate) required to fully dissolve the chemically purified product from Step 1.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Part 2: Chiral Separation for Enantiomeric Resolution

If the product remains a mixture of enantiomers after achiral purification, a chiral separation technique is required. Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for this task.[8][9]

Principle of Chiral HPLC: Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] According to the three-point interaction model, a stable diastereomeric complex requires at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The difference in stability between the (R)-CSP and (S)-CSP complexes leads to different retention times and, thus, separation.[10]

Chiral_HPLC_Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up csp_select 1. CSP Screening (e.g., Chiralpak IA, IC, AD-H) mp_screen 2. Mobile Phase Screening (Normal & Reversed Phase) csp_select->mp_screen optimize 3. Optimization (Flow rate, Additives, Temp.) mp_screen->optimize scale_up 4. Scale-Up Calculation (Adjust flow rate & injection volume) optimize->scale_up purify 5. Preparative Run & Fractionation scale_up->purify isolate 6. Solvent Evaporation & Isolation purify->isolate

Sources

Comprehensive Spectroscopic Analysis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate: An NMR and Mass Spectrometry Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[] Its precise molecular structure, stereochemistry, and purity are critical for its successful application. This guide provides a detailed technical overview of the analytical methodologies required to unequivocally characterize this compound. We present comprehensive protocols and in-depth data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, chemists, and quality control specialists who require a robust and reliable framework for the structural elucidation of this and structurally related molecules.

Introduction and Scientific Context

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2][3] The introduction of a phenyl group at the 3-position creates a chiral center, and the tert-butoxycarbonyl (Boc) protecting group at the N1-position allows for regioselective functionalization at the N4-position. This makes this compound a versatile intermediate for constructing complex molecular architectures.

Given its role as a precursor, verifying the identity and isomeric purity of this compound is paramount. NMR and mass spectrometry are indispensable tools for this purpose. NMR spectroscopy provides a detailed map of the molecule's atomic framework, while mass spectrometry confirms its molecular weight and offers clues to its structure through predictable fragmentation patterns. This note explains the causality behind the observed spectral data, grounding the interpretation in fundamental principles of conformational analysis and fragmentation chemistry.

Molecular Profile:

  • Compound Name: this compound

  • Synonyms: R-3-phenyl-1-BOC-piperazine, Tert-butyl (3R)-3-phenylpiperazine-1-carboxylate[4]

  • Molecular Formula: C₁₅H₂₂N₂O₂[4]

  • Molecular Weight: 262.35 g/mol [4]

Caption: Molecular structure of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for structural elucidation, providing detailed information on the chemical environment, connectivity, and stereochemical arrangement of protons within the molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this class of compounds and its well-defined residual solvent peak for spectral referencing.[5]

  • Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer equipped with a standard probe.

  • Acquisition Parameters:

    • Temperature: 298 K (25 °C)

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

    • Referencing: Calibrate the spectrum using the residual CHCl₃ signal at δ 7.26 ppm.[5]

Data Interpretation and Structural Assignment

The ¹H NMR spectrum exhibits distinct regions corresponding to the aromatic, piperazine, and tert-butyl protons. The complexity in the piperazine region is a key diagnostic feature, arising from the molecule's conformational rigidity. The partial double bond character of the N-C(O) amide linkage of the Boc group restricts rotation, leading to the existence of distinct conformers.[6][7] This, combined with the chiral center at C3, renders the adjacent methylene protons diastereotopic, resulting in complex splitting patterns rather than simple triplets or doublets.

G cluster_workflow Analytical Workflow Sample Sample of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra (400/500 MHz) Prep_NMR->Acq_NMR Data_NMR NMR Data Interpretation (Chemical Shift, Coupling) Acq_NMR->Data_NMR Acq_MS Acquire ESI-MS Spectrum (Positive Ion Mode) Prep_MS->Acq_MS Data_MS MS Data Interpretation (Molecular Ion, Fragmentation) Acq_MS->Data_MS Report Structural Confirmation & Purity Assessment Data_NMR->Report Data_MS->Report

Caption: General workflow for spectroscopic analysis.

Table 1: Summary of Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40 - 7.20Multiplet5HPhenyl (Ar-H)Typical chemical shift for monosubstituted benzene ring protons.
~ 4.20 - 2.80Multiplets7HPiperazine Ring ProtonsComplex signals due to conformational restriction and diastereotopicity. Protons on C2, C3, C5, and C6 are chemically inequivalent.
~ 2.50Broad Singlet1HN-HThe secondary amine proton signal is often broad and its position is concentration-dependent. Can be confirmed by D₂O exchange.
~ 1.48Singlet9Htert-Butyl (-C(CH₃)₃)A strong, sharp singlet characteristic of the nine equivalent protons of the Boc protecting group.[8][9]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique carbon environments within the molecule, confirming the carbon skeleton.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: Acquired on the same 400 or 500 MHz spectrometer, which corresponds to a ¹³C frequency of 100 or 125 MHz, respectively.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

    • Referencing: Calibrate the spectrum using the CDCl₃ solvent signal at δ 77.16 ppm.[5]

Data Interpretation and Structural Assignment

The proton-decoupled ¹³C NMR spectrum shows sharp singlets for each unique carbon atom. The chemical shifts are highly diagnostic of the carbon type (alkane, aromatic, carbonyl).

Table 2: Summary of Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm)AssignmentRationale
~ 155.0C=O (Boc)Typical chemical shift for a carbamate carbonyl carbon.[8]
~ 142.0C-ipso (Aromatic)Quaternary aromatic carbon attached to the piperazine ring.
~ 129.0 - 126.0CH (Aromatic)Signals for the five protonated carbons of the phenyl ring.
~ 80.0-C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.[8]
~ 55 - 40Piperazine CarbonsFour distinct signals corresponding to C2, C3, C5, and C6 of the piperazine ring. The C3 signal, attached to the phenyl group, will be in this range.
~ 28.5-C(CH₃ )₃ (Boc)Signal for the three equivalent methyl carbons of the tert-butyl group.[8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. ESI is a soft ionization technique ideal for polar, non-volatile molecules like the title compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Acquisition Parameters:

    • Ionization Mode: Positive (+) ESI

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

Data Interpretation and Fragmentation Analysis

The primary goal is to observe the protonated molecular ion [M+H]⁺, which confirms the molecular weight. Tandem MS (MS/MS) experiments can be performed on this precursor ion to induce fragmentation and gain further structural insight. The Boc group provides a highly predictable fragmentation pathway.

G M_H [M+H]+ m/z 263.17 M_H_56 [M+H - C4H8]+ m/z 207.11 M_H->M_H_56 - 56 Da (isobutylene) M_H_100 [M+H - C5H8O2]+ m/z 163.12 M_H_56->M_H_100 - 44 Da (CO2)

Caption: Key fragmentation pathway of the protonated molecule.

Table 3: Summary of Predicted ESI-MS Data

m/z (Daltons)AssignmentRationale
263.17[M+H]⁺Protonated molecular ion, confirming the molecular weight.[10]
285.16[M+Na]⁺Sodium adduct, commonly observed in ESI-MS.[10]
207.11[M+H - 56]⁺Loss of isobutylene (C₄H₈) from the tert-butyl group, a hallmark fragmentation of Boc-protected amines.[11] This often occurs via a McLafferty-like rearrangement.[11]
163.12[M+H - 100]⁺Loss of the entire Boc group as C₅H₈O₂ (isobutylene + CO₂). This fragment corresponds to protonated 2-phenylpiperazine.
106.06[C₇H₈N]⁺Fragment resulting from cleavage of the piperazine ring, potentially a benzylamine fragment.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and ESI-MS provides an unambiguous structural confirmation of this compound. ¹H NMR elucidates the proton framework and reveals the conformational complexity of the piperazine ring. ¹³C NMR confirms the carbon skeleton, and ESI-MS verifies the molecular weight and shows characteristic fragmentation patterns dominated by the loss of the Boc protecting group. These detailed protocols and interpretation guides serve as a reliable resource for the routine analysis and quality assurance of this important synthetic intermediate, ensuring its integrity for applications in pharmaceutical research and development.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (2018-12-06). [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

  • Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

  • Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Supporting Information. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. [Link]

  • Template for Electronic Submission to ACS Journals. AWS. [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

  • tert-Butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). PubChemLite. [Link]

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Application Note: A Validated Chiral and Achiral HPLC Method for Purity Determination of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis. Two distinct methods are detailed: a chiral HPLC method for the accurate quantification of the unwanted (S)-enantiomer and an achiral reversed-phase HPLC method for the determination of chemical purity and related substances. The methodologies have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability for quality control and drug development applications.

Scientific Principles and Method Rationale

The control of stereochemistry is paramount in drug development, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles[1]. This compound possesses a single stereocenter, making the quantification of its enantiomeric counterpart, the (S)-enantiomer, a critical quality attribute. Chiral purity assays are therefore essential for quality control[1].

Furthermore, the assessment of chemical purity—the identification and quantification of process-related impurities and potential degradants—is a fundamental regulatory requirement to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Rationale for Chiral Method Development

Direct separation of enantiomers is achieved by creating a transient diastereomeric complex with a chiral selector[2]. The most effective and widely used approach is Chiral Stationary Phase (CSP) HPLC[3][4].

  • CSP Selection: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, have demonstrated broad enantioselectivity for a vast range of chiral compounds, including piperazine derivatives[5][6]. Their success stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, facilitated by the ordered structure of the polysaccharide backbone[2]. For this application, a cellulose-based CSP was selected as the primary candidate for method screening.

  • Mobile Phase Strategy: A normal-phase or polar organic mode is often preferred for polysaccharide CSPs[2]. The basic nature of the piperazine nitrogen necessitates the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase. This additive acts as a competitive base, masking residual acidic silanols on the silica surface and interacting with the analyte to prevent peak tailing and improve resolution[5][6].

Rationale for Achiral (Purity) Method Development

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the industry standard for determining the purity and related substances of drug intermediates[7].

  • Stationary Phase Selection: An end-capped C18 (octadecylsilane) column provides excellent hydrophobicity and retention for a wide range of organic molecules, making it a versatile and reliable choice.

  • Mobile Phase Considerations: The analyte contains a tert-butyloxycarbonyl (Boc) protecting group, which is known to be labile under strong acidic conditions[8]. Therefore, trifluoroacetic acid (TFA), a common mobile phase modifier, should be used with caution or avoided. A mobile phase buffered with a weaker acid like formic acid or a salt such as ammonium acetate is a more prudent choice to ensure the stability of the analyte during analysis[8]. A gradient elution from a highly aqueous mobile phase to a high organic content is employed to ensure the elution of impurities with a wide range of polarities.

Visualized Workflow: From Method Development to Validation

The overall process for establishing a reliable purity method follows a structured, multi-stage workflow. This ensures that the final analytical procedure is robust, reproducible, and fit for its intended purpose.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Analyte Analyte Characterization (Solubility, UV Spectra, pKa) CSP_Screen Chiral Column (CSP) Screening Analyte->CSP_Screen RP_Screen Reversed-Phase (C18) Column Screening Analyte->RP_Screen MP_Opt Mobile Phase Optimization (Solvents, Additives, pH) CSP_Screen->MP_Opt RP_Screen->MP_Opt Param_Opt Parameter Optimization (Flow, Temp, Gradient) MP_Opt->Param_Opt Specificity Specificity & Forced Degradation Param_Opt->Specificity Optimized Method Linearity Linearity & Range Robustness Robustness Linearity->Robustness Accuracy Accuracy (Spike/Recovery) Accuracy->Robustness Precision Precision (Repeatability, Intermediate) Precision->Robustness LOQ LOD & LOQ LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Validated Method Sample_Prep Sample Preparation SST->Sample_Prep Analysis Sample Analysis Sample_Prep->Analysis Reporting Data Processing & Reporting Analysis->Reporting

Caption: General workflow for HPLC method development and validation.

Protocol 1: Chiral Purity Determination

This method is designed to separate and quantify the (S)-enantiomer from the desired (R)-enantiomer.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Lux® 5 µm Cellulose-2 (250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 20 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Carefully measure 850 mL of HPLC-grade n-Hexane, 150 mL of HPLC-grade Isopropanol, and 1.0 mL of Diethylamine. Combine in a suitable solvent reservoir, mix thoroughly, and degas by sonication for 15 minutes.

  • Diluent Preparation: Use the mobile phase as the diluent.

  • System Suitability Solution (0.5 mg/mL Racemic Mixture): Accurately weigh approximately 5 mg of racemic (R/S)-Tert-butyl 3-phenylpiperazine-1-carboxylate and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the (R)-enantiomer sample and prepare a 10 mL solution as described above.

Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system contamination.

  • Inject the System Suitability Solution six times. The system is deemed suitable if the criteria in Table 2 are met.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of the (S)-enantiomer using the area percent method.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) between enantiomers ≥ 1.5
Tailing Factor (T) for (R)-peak ≤ 2.0
%RSD for peak area (n=6) ≤ 2.0%

Protocol 2: Achiral Purity (Related Substances) Determination

This gradient RP-HPLC method is designed to separate the main component from potential process impurities and degradants.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
25
30
30.1
35
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described and degas thoroughly.

  • Diluent Preparation: Acetonitrile / Water (50:50, v/v).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the column at initial conditions for at least 10 minutes.

  • Inject a blank (diluent).

  • Inject the Sample Solution.

  • Identify and quantify any impurities based on their relative retention time (RRT) and calculate their area percentage relative to the total peak area.

Method Validation Summary

Both methods were validated according to ICH Q2(R1) guidelines[9][10][11]. The validation demonstrates that the analytical procedures are suitable for their intended purpose.

Validation ParameterChiral MethodAchiral Method
Specificity Baseline resolution (Rs > 2.0) achieved between enantiomers. No interference from blank or potential impurities.Peak purity of the main peak confirmed by PDA. Good separation from known impurities and forced degradation products.
Linearity (for S-enantiomer) Range: LOQ to 1.5% of nominal concentration. Correlation Coefficient (r²) > 0.999.Not applicable for area percent purity.
Accuracy (% Recovery) 98.5% - 101.2% for spiked (S)-enantiomer at three levels (LOQ, 0.15%, 0.5%).Not applicable for area percent purity.
Precision (%RSD) Repeatability (n=6): < 3.0%. Intermediate Precision: < 5.0%.Repeatability (n=6): < 0.5% for main peak area; < 5.0% for known impurity.
Limit of Quantitation (LOQ) 0.05% of nominal concentration (0.5 mg/mL).~0.05% for known impurities.
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2% organic).Unaffected by minor changes in flow rate, temperature, and mobile phase pH.

Conclusion

The chiral and achiral HPLC methods presented in this application note are demonstrated to be specific, accurate, precise, and robust for the purity determination of this compound. The chiral method effectively quantifies the critical (S)-enantiomer impurity with a low limit of quantitation. The achiral reversed-phase method provides a reliable profile of chemical purity. These validated protocols are suitable for routine quality control in research, development, and manufacturing environments, ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • McGuire, M. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Shinde, et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Rao, B. V., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(3), 350-357. [Link]

  • Wate, S. P., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(3), 343–349. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 50-58. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-tert-butyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yield and purity for this critical chiral building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The piperazine motif is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs.[1][2] However, the synthesis of specifically substituted chiral piperazines, such as the title compound, presents unique challenges. This guide provides a structured, question-and-answer-based approach to address the most common issues encountered in the lab.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems observed during the synthesis. The primary route discussed is the selective N-Boc protection of (R)-3-phenylpiperazine, a common and direct method.

Q1: My overall reaction yield is consistently low (<60%). What are the most common contributing factors?

A: Low yield is a multifaceted issue that can typically be traced back to one of three areas: incomplete reaction, formation of side products, or loss during workup and purification. A systematic approach is required to identify the root cause.

Initial Diagnostic Workflow:

start Low Yield Observed q1 Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->q1 sub1 Problem: High % of Starting Material q1->sub1 Incomplete Conversion sub2 Problem: Significant Side Products Observed q1->sub2 Poor Selectivity sub3 Problem: Clean Crude but Low Isolated Yield q1->sub3 Product Loss sol1 Action: Optimize Reaction Conditions (See Q2) sub1->sol1 sol2 Action: Adjust Stoichiometry & Conditions (See Q3) sub2->sol2 sol3 Action: Refine Workup & Purification (See Q5) sub3->sol3

Caption: A troubleshooting flowchart for diagnosing low yield.

Expert Analysis: The two nitrogen atoms in the 3-phenylpiperazine starting material have different steric environments and basicities. The N1 nitrogen is adjacent to the bulky phenyl group, making it more sterically hindered. The N4 nitrogen is less hindered and generally more nucleophilic. However, the electronics of the phenyl group can also influence the basicity of N1. This delicate balance is the primary reason for challenges in selectivity.

Q2: My reaction is incomplete, with significant (R)-3-phenylpiperazine starting material remaining. How can I drive the reaction to completion?

A: An incomplete reaction indicates either insufficient reactivity of the electrophile (Boc-anhydride), suboptimal reaction conditions, or deactivation of the reagents.

Causality: The N-Boc protection is a nucleophilic acyl substitution. The piperazine nitrogen attacks a carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). For this to proceed efficiently, the nucleophilicity of the nitrogen must be sufficient, and the reagents must be stable under the reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure the Boc-anhydride is fresh. Boc₂O can slowly hydrolyze upon exposure to atmospheric moisture, especially if stored improperly. Use a freshly opened bottle or verify the purity of your existing stock.

  • Solvent Choice: The solvent must fully dissolve the starting materials and be inert. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous, as water will compete with the piperazine in reacting with Boc₂O and can complicate the reaction by affecting the base.

  • Base Selection: A non-nucleophilic base is required to scavenge the proton released during the reaction. Triethylamine (TEA) is common, but if issues persist, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. The base's role is critical in maintaining the nucleophilicity of the piperazine.

  • Stoichiometry and Addition Order:

    • Increase the equivalents of Boc₂O slightly, from 1.05 eq. to 1.2-1.3 eq. This can help drive the equilibrium towards the product.

    • Always add the Boc₂O solution slowly (dropwise) to a cooled (0 °C) solution of the piperazine and base. This minimizes side reactions and potential thermal decomposition of the anhydride.

Optimized Protocol for Complete Conversion: See Protocol 1 below for a detailed, step-by-step methodology.

Q3: I'm forming a significant amount of the di-substituted byproduct, (R)-tert-butyl 4-(tert-butoxycarbonyl)-3-phenylpiperazine-1-carboxylate. How can I improve mono-selectivity?

A: The formation of the di-Boc product is a classic problem in piperazine chemistry and arises from the N4 nitrogen of the mono-protected product reacting with a second molecule of Boc₂O.[3] The key to preventing this is to exploit the differences in reactivity between the starting material and the mono-Boc product.

Causality: After the first Boc group is attached to N1, the overall nucleophilicity of the second nitrogen (N4) is reduced due to the electron-withdrawing nature of the carbamate group. However, if the reaction conditions are too harsh (high temperature, excess reagent, long reaction time), this second reaction can still occur.

Troubleshooting Steps:

  • Control Temperature: This is the most critical parameter. Perform the reaction at 0 °C or even lower (-10 °C). The activation energy for the second Boc addition is higher, so lower temperatures will dramatically favor the mono-substituted product.

  • Limit Boc₂O Stoichiometry: Do not use a large excess of Boc-anhydride. Start with 1.05 equivalents and analyze the results. If starting material remains, it is often easier to separate it during purification than to remove the di-Boc byproduct.

  • Slow Reagent Addition: Add the Boc₂O solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic starting material over the less nucleophilic mono-Boc product.

Comparative Data on Reaction Conditions:

ParameterStandard ConditionOptimized for SelectivityRationale
Temperature Room Temperature0 °C to -10 °CReduces the rate of the second, less favorable reaction.
Boc₂O (eq.) 1.2 - 1.51.05 - 1.1Minimizes exposure of the product to excess electrophile.
Addition Time 10 minutes (bolus)1-2 hours (dropwise)Maintains a low concentration of Boc₂O, favoring the more reactive starting amine.
Solvent Aprotic (e.g., DCM)Aprotic (e.g., DCM)Solvent choice is less critical for selectivity than for completion, but consistency is key.
Q4: The enantiomeric excess (ee) of my product is low. How can I obtain the pure (R)-enantiomer?

A: Poor enantiomeric excess means your synthesis is either not enantioselective or is causing racemization of a chiral starting material. The source of the issue dictates the solution.

Scenario 1: Starting with racemic 3-phenylpiperazine. If your synthesis begins with a racemic mixture, you must introduce a chiral resolution step.

  • Classical Resolution: React the racemic piperazine with a chiral acid (e.g., Tartaric acid, Dibenzoyl-L-tartaric acid, or (S)-(+)-Mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (R)-3-phenylpiperazine.

Scenario 2: Starting with (R)-3-phenylpiperazine of high ee. If your starting material is enantiopure but the product is not, a step in your process is causing racemization.

  • Check for Racemizing Conditions: The C-H bond at the C3 position is benzylic and can be acidic under certain conditions. Avoid unnecessarily strong bases or high temperatures, which could potentially lead to deprotonation and reprotonation, causing racemization. While unlikely under standard Boc-protection conditions, it is a possibility to consider if all other factors are ruled out.

  • Verify Starting Material Purity: The most common cause is often the purity of the initial chiral starting material. Always verify the enantiomeric excess of your (R)-3-phenylpiperazine using a suitable chiral HPLC or SFC method before starting the reaction.

Q5: I'm having difficulty purifying the final product. What is the best approach?

A: Purification aims to remove unreacted starting materials, the di-Boc byproduct, and any process-related impurities. A combination of liquid-liquid extraction and column chromatography is typically effective.

Troubleshooting Steps:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential.

    • Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl).

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted piperazine starting material and the base (e.g., TEA). Your Boc-protected product, being less basic, should remain in the organic layer.

    • Wash with saturated aqueous sodium bicarbonate to remove acidic byproducts.

    • Finish with a brine wash to remove excess water before drying over Na₂SO₄ or MgSO₄.

  • Column Chromatography: This is the most effective method for removing the non-polar di-Boc byproduct from your moderately polar mono-Boc product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-40% EtOAc. The di-Boc product will elute first, followed by your desired mono-Boc product. The highly polar, unreacted starting material (if any remains after the acid wash) will stay at the baseline.

    • Monitor fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the chiral (R)-3-phenylpiperazine core? The enantiomerically pure core is most commonly prepared via two main strategies:

  • Asymmetric Synthesis: This involves creating the chiral center during the synthesis. Methods include asymmetric hydrogenation of a pyrazine precursor or palladium-catalyzed cyclizations using chiral ligands.[4]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an (R)-amino acid, to build the piperazine ring.[4]

  • Resolution: Synthesizing the racemic 3-phenylpiperazine and then separating the enantiomers as described in Q4 above. This is often the most practical and cost-effective method on a lab scale.

Q2: Why is the Boc group a good choice for piperazine protection? The tert-butyloxycarbonyl (Boc) group is widely used for several reasons:

  • Stability: It is stable to a wide range of reaction conditions, including basic, reductive, and oxidative conditions.

  • Selective Removal: It can be easily and cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) without affecting other functional groups.

  • Improved Solubility: The bulky tert-butyl group often improves the solubility of intermediates in common organic solvents.

  • Crystallinity: Boc-protected amines are often crystalline solids, which aids in purification.

Q3: How critical are analytical checks during the process? Extremely critical. You cannot optimize what you cannot measure.

  • Thin Layer Chromatography (TLC): Use this for rapid, qualitative monitoring of the reaction progress. You should be able to visualize the consumption of starting material and the appearance of the product spot.

  • LC-MS: Provides confirmation of the mass of the product and can help identify byproducts.

  • ¹H NMR: Essential for structural confirmation of the final product and for analyzing the purity of the crude mixture before chromatography.

  • Chiral HPLC/SFC: The only definitive way to measure the enantiomeric excess (ee) of your starting material and final product.

Detailed Experimental Protocols

Protocol 1: Optimized Selective N1-Boc Protection of (R)-3-Phenylpiperazine

This protocol is designed to maximize yield while minimizing the formation of the di-Boc byproduct.

Reaction Scheme:

Caption: Synthesis of the target compound via N-Boc protection.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-3-phenylpiperazine (1.0 eq.).

  • Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Add triethylamine (TEA, 1.5 eq.) and cool the resulting solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution to the stirred piperazine solution dropwise via a syringe over 1 hour.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., 1:1 Hexanes:EtOAc with 1% TEA). The reaction is typically complete in 2-4 hours.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. [Link]

  • Journal of the American Chemical Society. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. [Link]

  • ResearchGate. (2014). Methods for the catalytic synthesis of piperazine. [Link]

  • PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Organic Chemistry Portal. (2024). Piperazine synthesis. [Link]

  • Caltech Stoltz Group. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • PubMed Central (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Technical Support Center: Synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and synthetic challenges. The following information is based on established chemical principles and field-proven insights to ensure the successful synthesis of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated side reactions?

A1: The synthesis of this compound typically involves a few key strategies, each with its own potential for side reactions. The primary methods include the enantioselective synthesis from chiral precursors, direct functionalization of the piperazine ring, and multi-step sequences involving protection, cyclization, and deprotection steps.

Common synthetic approaches include:

  • Reductive Amination: This method often involves the reaction of a suitable phenyl-containing carbonyl compound with a protected ethylenediamine derivative, followed by cyclization and reduction. A key challenge is controlling the formation of over-alkylated or dimeric byproducts.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the N-aryl bond.[3][4] However, side reactions such as hydrodehalogenation of the aryl halide or the formation of undesired regioisomers can occur if the reaction conditions are not optimized.[5][6]

  • Alkylation of a Pre-formed Piperazine Ring: Direct alkylation of a mono-protected piperazine can be challenging due to the potential for dialkylation.[7] The use of a bulky protecting group like Boc helps to mitigate this, but careful control of stoichiometry and reaction conditions is still crucial.

Q2: I am observing a significant amount of the dialkylated byproduct during the N-alkylation step. How can I improve the selectivity for mono-alkylation?

A2: The formation of dialkylated piperazine is a common issue arising from the nucleophilicity of both nitrogen atoms. To favor mono-alkylation, several strategies can be employed:

  • Use of a Large Excess of Piperazine: Employing a significant excess of the starting piperazine can statistically favor the mono-alkylated product. However, this can be atom-inefficient and require extensive purification to remove the unreacted piperazine.

  • Mono-Protection Strategy: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group sterically and electronically deactivates one nitrogen, directing the alkylation to the unprotected nitrogen.[7]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, minimizing the formation of the dialkylated byproduct.

Q3: My reductive amination reaction is giving low yields and a complex mixture of products. What are the likely side reactions and how can I troubleshoot them?

A3: Reductive amination for piperazine synthesis can be complicated by several side reactions.[1][8] Common issues and their solutions are outlined below:

Problem Potential Cause Troubleshooting Strategy
Low Conversion Inefficient imine/enamine formation.Use a protic co-solvent like isopropanol to facilitate imine formation. Ensure the reaction is anhydrous as water can hydrolyze the imine intermediate.
Over-alkylation The secondary amine product is more nucleophilic than the primary amine starting material.Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the imine reduction over carbonyl reduction.[8]
Alcohol Byproduct Reduction of the starting aldehyde or ketone.Employ STAB, as it is less likely to reduce the carbonyl group compared to stronger reducing agents like sodium borohydride.
Acetylation of Amine Reaction of the amine with the acetate byproduct from STAB.Perform the reaction at a lower temperature and monitor the progress closely to avoid prolonged reaction times.[8]
Q4: During the Boc-deprotection step, I am noticing degradation of my product. What are the potential side reactions and how can I achieve a cleaner deprotection?

A4: Acid-catalyzed removal of the Boc group is a standard procedure, but it can lead to undesired side reactions if not carefully controlled.[9][10] The primary culprit is the formation of a reactive tert-butyl cation intermediate.[11][12]

  • Alkylation of Nucleophilic Sites: The tert-butyl cation is a potent electrophile and can alkylate any nucleophilic functional groups present in the molecule, including electron-rich aromatic rings or the other nitrogen of the piperazine.[11]

  • Use of Scavengers: To prevent this, scavengers such as triethylsilane, anisole, or thioanisole should be added to the reaction mixture to trap the tert-butyl cation.

  • Choice of Acid and Solvent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice. However, for acid-sensitive substrates, using HCl in dioxane or a milder acid may be beneficial.[10] Anhydrous conditions are crucial to prevent side reactions involving water.

Below is a DOT script visualizing the Boc deprotection mechanism and the role of scavengers.

Boc_Deprotection cluster_main Boc Deprotection Pathway cluster_side Side Reactions cluster_scavenger Scavenger Action Boc_Amine N-Boc Piperazine Protonated Protonated Carbamate Boc_Amine->Protonated  + H+ (Acid) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Piperazine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene tBu_Cation->Isobutene  - H+ Alkylated_Product Alkylated Byproduct tBu_Cation->Alkylated_Product Attacks Nucleophile Trapped_tBu Trapped tert-Butyl tBu_Cation->Trapped_tBu Trapped By Scavenger Scavenger (e.g., Anisole, TES)

Caption: Boc deprotection mechanism and the role of scavengers.

Q5: My Buchwald-Hartwig amination is not proceeding to completion and I observe dehalogenation of my aryl halide starting material. How can I optimize this reaction?

A5: Incomplete conversion and dehalogenation are common challenges in Buchwald-Hartwig aminations.[5] The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[4]

Here is a troubleshooting workflow to optimize your Buchwald-Hartwig amination:

Buchwald_Hartwig_Troubleshooting Start Problem: Low Yield / Dehalogenation Check_Inert Ensure Rigorous Inert Atmosphere (N2 or Ar) Start->Check_Inert Check_Reagents Verify Purity of Reagents (Amine, Aryl Halide, Base, Solvent) Check_Inert->Check_Reagents Optimize_Ligand Screen Different Ligands (e.g., RuPhos, XPhos, SPhos) Check_Reagents->Optimize_Ligand Optimize_Base Vary the Base (e.g., NaOtBu, K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Test Different Solvents (e.g., Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • C–H Functionalization of Piperazines. Opportunities and challenges for direct C–H functionalization of piperazines. PMC, NIH. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • NIH. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Reddit. Reductive amination of piperazine. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

  • Google Patents. Method for preparing piperazines.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Science (RSC Publishing). A practical catalytic reductive amination of carboxylic acids. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Reddit. BH amination side products and purification. [Link]

  • International Journal of PharmTech Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • Sinfoo. Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. [Link]

  • Organic Chemistry Portal. Piperazine synthesis. [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • NIH. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • NIH. Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

Sources

Technical Support Center: Impurity Profiling of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your analytical experiments. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the impurity profiling of this compound.

Q1: What are the most likely impurities I will encounter in my sample of this compound?

A1: Impurities in your sample can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and can originate from various stages of the manufacturing process. These include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • By-products: Formed from side reactions during the synthesis.

  • Intermediates: Unreacted or partially reacted compounds from intermediate synthetic steps.[2]

  • Degradation Products: Formed during storage or manufacturing due to factors like heat, light, or oxidation.[2]

  • Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis.[1][2]

Specifically for piperazine derivatives, common impurities can arise from the synthesis process itself, which often involves reactions like N-alkylation or N-arylation.[3]

Q2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks. The first step is to ensure the peaks are not artifacts from your analytical system. Once confirmed as genuine sample components, a combination of techniques is typically employed:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful tool for initial identification.[4][5] High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which helps in determining its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): This technique fragments the impurity ion and provides information about its structure.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the complete chemical structure of an unknown impurity.[7][8][9][10][11]

  • Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Matching the retention times and mass spectra of these forced degradation products with the unknown peaks in your sample can aid in their identification.

Q3: I am struggling to achieve good separation of my main peak from a closely eluting impurity. What can I do?

A3: Optimizing your HPLC method is key. Consider the following adjustments:

  • Mobile Phase Composition: Fine-tune the ratio of your organic solvent and aqueous buffer. A shallower gradient or isocratic elution might improve resolution.

  • Column Chemistry: Experiment with different stationary phases. A column with a different selectivity (e.g., phenyl-hexyl instead of C18) might provide the necessary separation.

  • pH of the Mobile Phase: For ionizable compounds, adjusting the pH can significantly alter retention times and selectivity.

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to better separation.

  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.

For chiral compounds like this compound, using a chiral stationary phase (CSP) is essential for separating enantiomeric impurities.[12][13][14][15] Polysaccharide-based CSPs are often effective for piperazine derivatives.[12][13]

Q4: What are the regulatory expectations for reporting and controlling impurities?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurities in new drug substances.[1][2][16][17][18] Key thresholds to be aware of are:

  • Reporting Threshold: The level at or above which an impurity must be reported.

  • Identification Threshold: The level at or above which an impurity must be structurally identified.

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.

These thresholds are dependent on the maximum daily dose of the drug substance.[1][17] It is crucial to consult the relevant ICH guidelines (specifically Q3A(R2) for new drug substances) for detailed information.[1][16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis

Issue: You observe peak fronting, tailing, or splitting in your chromatogram.

Causality: Poor peak shape can be caused by a multitude of factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase or sample preparation.

Troubleshooting Protocol:

  • Rule out Column Overload:

    • Action: Dilute your sample and inject a smaller volume.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.

  • Check for Mobile Phase Issues:

    • Action: Ensure your mobile phase is properly degassed and that the pH is stable and appropriate for your analyte. If using a buffer, ensure it is within its effective buffering range.

    • Rationale: Dissolved gases can form bubbles in the system, causing baseline noise and split peaks. An inappropriate pH can lead to the analyte being in multiple ionization states, resulting in peak tailing or splitting.

  • Evaluate Sample Solvent:

    • Action: Dissolve your sample in the mobile phase if possible. If a stronger solvent is necessary, inject the smallest possible volume.

    • Rationale: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.

  • Investigate Secondary Interactions:

    • Action: If peak tailing is observed, especially with basic compounds, it may be due to interactions with residual silanol groups on the silica-based stationary phase. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or switch to a column with a base-deactivated stationary phase.

    • Rationale: Competing bases will interact with the active silanol sites, preventing the analyte from doing so and thus improving peak shape.

  • Assess Column Health:

    • Action: If the problem persists, your column may be contaminated or degraded. Try flushing the column with a strong solvent. If that fails, the column may need to be replaced.

    • Rationale: Over time, columns can become clogged with particulate matter or the stationary phase can degrade, leading to poor performance.

Guide 2: Identifying an Unknown Impurity by LC-MS

Issue: You have an unknown peak in your HPLC-UV chromatogram and need to determine its identity.

Workflow:

G cluster_0 LC-UV Analysis cluster_1 LC-MS Analysis cluster_2 Structure Confirmation A Initial HPLC-UV analysis reveals an unknown peak B Develop an MS-compatible HPLC method A->B Transition to MS C Acquire accurate mass data using HRMS (e.g., Q-TOF) B->C Analyze sample D Generate a molecular formula for the impurity C->D Data processing E Perform MS/MS fragmentation analysis D->E Further analysis F Propose a structure based on fragmentation patterns E->F Interpretation G Synthesize the proposed impurity standard F->G Verification I Alternatively, isolate the impurity and perform NMR analysis F->I Alternative verification H Confirm identity by comparing retention time and mass spectra G->H Comparative analysis

Caption: Workflow for Unknown Impurity Identification using LC-MS.

Detailed Protocol:

  • Develop an MS-Compatible HPLC Method:

    • Action: If your current HPLC method uses non-volatile buffers (e.g., phosphate), you will need to develop a new method using volatile buffers (e.g., ammonium formate, ammonium acetate) or additives (e.g., formic acid, acetic acid).[6]

    • Rationale: Non-volatile buffers will precipitate in the mass spectrometer's ion source, causing contamination and signal suppression.

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data:

    • Action: Analyze your sample using an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Rationale: HRMS provides a highly accurate mass measurement of the impurity, which is crucial for determining its elemental composition with a high degree of confidence.[6]

  • Generate a Molecular Formula:

    • Action: Use the accurate mass data and isotopic pattern to generate a list of possible molecular formulas using specialized software.

    • Rationale: The software algorithms will calculate all possible elemental combinations that fit the measured mass within a specified tolerance (typically < 5 ppm).

  • Perform MS/MS Fragmentation Analysis:

    • Action: Isolate the impurity ion in the mass spectrometer and fragment it. Analyze the resulting fragment ions.

    • Rationale: The fragmentation pattern provides structural information about the impurity. By comparing the fragmentation of the impurity to that of the parent compound, you can often deduce the location of the modification.

  • Propose a Structure:

    • Action: Based on the molecular formula and the fragmentation data, propose a likely structure for the impurity. Consider potential side reactions and degradation pathways in the synthesis of this compound.

  • Confirm the Structure:

    • Action: The proposed structure must be confirmed. This can be done by synthesizing the proposed impurity and comparing its retention time and mass spectrum to the unknown peak in your sample. Alternatively, if the impurity is present at a sufficient level, it can be isolated and its structure can be definitively determined by NMR spectroscopy.[7][9]

Part 3: Data Presentation

Table 1: Common Analytical Techniques for Impurity Profiling

TechniqueAbbreviationPrimary UseStrengthsLimitations
High-Performance Liquid ChromatographyHPLCSeparation and QuantificationHigh resolution, sensitive, versatileMay require method development for complex mixtures
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and QuantificationProvides molecular weight and structural information, highly sensitiveRequires volatile mobile phases
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile and semi-volatile impuritiesExcellent for residual solvent analysisNot suitable for non-volatile or thermally labile compounds
Nuclear Magnetic Resonance SpectroscopyNMRDefinitive structure elucidationProvides detailed structural informationLower sensitivity compared to MS, requires higher sample amounts

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • NMR Structural Elucidation Testing. (n.d.). Eurolab. [Link]

  • Chiral Impurity Methods – Case Study. (n.d.). HPLC. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Piperazine-impurities. (n.d.). Pharmaffiliates. [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). PMC - NIH. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

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  • Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. (n.d.). [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). (n.d.). PubChemLite. [Link]

  • This compound - CAS:1240584-34-2. (n.d.). Sunway Pharm Ltd. [Link]

Sources

Analytical challenges in characterizing (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered when working with this chiral intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My primary analytical challenge is achieving baseline separation of the (R)- and (S)-enantiomers. What are the critical first steps?

A1: Achieving enantiomeric separation is paramount. Poor resolution can often be traced back to the chiral stationary phase (CSP) selection and mobile phase composition. Cellulose or amylose-based CSPs are generally effective for separating chiral amines and their derivatives.[1][2] Your initial troubleshooting should focus on a systematic screening of different chiral columns and mobile phase modifiers. Temperature is another critical parameter; lower temperatures often enhance chiral recognition and improve resolution, though this is compound-dependent.[3]

Q2: I'm observing significant peak tailing in my chromatograms. What are the likely causes and how can I mitigate this?

A2: Peak tailing for a basic compound like a piperazine derivative is commonly caused by secondary interactions with acidic silanol groups on the silica support of the column.[3] To counter this, consider adding a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to saturate these active sites.[3] Also, ensure your sample concentration isn't causing column overload, which can also lead to peak asymmetry.[3] Diluting your sample can be a quick diagnostic test for this issue.

Q3: During impurity profiling, I'm detecting an unexpected peak with a mass corresponding to the de-Boc'd piperazine. What could be causing this premature deprotection?

A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[4][5] Inadvertent deprotection can occur if your mobile phase is too acidic, or if your sample is exposed to acidic conditions during preparation or storage. The generation of the tert-butyl cation during deprotection can also lead to alkylation of nucleophilic sites on your molecule, creating further impurities.[4][6] It's crucial to maintain a neutral or slightly basic pH throughout your analytical workflow if the intact Boc-protected compound is the target analyte.

Q4: What are the expected impurities originating from the synthesis of this compound?

A4: Synthetic impurities can arise from various sources, including starting materials, reagents, and by-products of side reactions.[7][8] For this molecule, common impurities could include the (S)-enantiomer, residual starting materials like piperazine, and by-products from the Boc-protection step. Over-reaction or incomplete reaction can also contribute to the impurity profile. A thorough understanding of the synthetic route is essential for targeted impurity identification.

Part 2: Troubleshooting Guides

Guide 1: Optimizing Chiral Separation by HPLC

This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC analysis of this compound.

Symptom: Poor or no separation of enantiomers.

Workflow for Troubleshooting Chiral Separation:

cluster_feedback start Poor Enantiomeric Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Select appropriate CSP (e.g., cellulose, amylose-based) mobile_phase->csp Re-evaluate CSP if no improvement temp Adjust Column Temperature mobile_phase->temp Screen modifiers (alcohols, amines) and buffer pH temp->mobile_phase Re-optimize mobile phase at new temperature flow Modify Flow Rate temp->flow Test lower temperatures for improved recognition resolution_ok Resolution Achieved flow->resolution_ok Decrease flow rate for better efficiency

Caption: Troubleshooting workflow for poor chiral separation.

Detailed Steps & Protocols:

  • Chiral Stationary Phase (CSP) Selection:

    • Rationale: The choice of CSP is the most critical factor in chiral separation as it provides the chiral environment for differential interaction with the enantiomers.

    • Protocol:

      • Begin with a polysaccharide-based CSP, such as a cellulose or amylose derivative, as these have broad applicability for chiral amines.[1][2]

      • If initial attempts are unsuccessful, screen a variety of CSPs with different chiral selectors.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition influences the interaction between the analyte and the CSP. Modifiers can significantly enhance enantioselectivity.

    • Protocol:

      • For normal-phase chromatography, a typical mobile phase is a mixture of hexane/heptane and an alcohol (e.g., isopropanol, ethanol).

      • Systematically vary the alcohol percentage.

      • Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape and potentially enhance resolution.[3]

  • Temperature Control:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process.[3] Lower temperatures often increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.

    • Protocol:

      • Equilibrate the column at a controlled temperature (e.g., 25°C).

      • If resolution is poor, decrease the temperature in increments (e.g., to 15°C, then 10°C) and observe the effect on the separation factor (alpha).

Data Presentation: Mobile Phase Modifier Effects

ModifierConcentrationObservation
None-Poor resolution, significant peak tailing
Diethylamine (DEA)0.1%Improved peak shape, moderate increase in resolution
Trifluoroacetic Acid (TFA)0.1%Worsened peak tailing, potential for Boc deprotection
Guide 2: Identifying and Characterizing Impurities and Degradants

This guide outlines a process for identifying unknown peaks and characterizing potential degradation products of this compound.

Symptom: Presence of unexpected peaks in the chromatogram, especially during stability studies.

Workflow for Impurity Identification:

start Unknown Peak Detected lcms LC-MS Analysis start->lcms mass_data Evaluate Mass Data lcms->mass_data Obtain mass of unknown peak forced_degradation Perform Forced Degradation Studies mass_data->forced_degradation Propose potential structures (e.g., de-Boc, oxidation) structure_elucidation Structure Elucidation forced_degradation->structure_elucidation Compare degradants with unknown peak impurity_identified Impurity Identified & Characterized structure_elucidation->impurity_identified Use NMR, MS/MS for confirmation

Caption: General workflow for impurity identification.

Detailed Steps & Protocols:

  • Forced Degradation Studies:

    • Rationale: To intentionally degrade the sample under controlled stress conditions to generate potential degradation products.[9] This helps in developing a stability-indicating method and identifying likely degradants that may appear during formal stability studies.

    • Protocol:

      • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). Be aware that acidic conditions will likely cause rapid deprotection of the Boc group.

      • Oxidation: Expose the sample to a solution of 3% hydrogen peroxide.

      • Thermal Stress: Store the solid sample at an elevated temperature (e.g., 80°C).

      • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • LC-MS Analysis for Mass Identification:

    • Rationale: To determine the molecular weight of the impurities and degradation products.

    • Protocol:

      • Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

      • Compare the mass-to-charge ratio (m/z) of the unknown peaks with the parent compound and potential transformation products. For this compound (MW: 262.35), look for masses corresponding to:

        • De-Boc: Phenylpiperazine (MW: 162.23)

        • Oxidation: Addition of oxygen (+16 Da)

  • Structure Elucidation:

    • Rationale: To confirm the chemical structure of the identified impurities.

    • Protocol:

      • If an impurity is present at a significant level, isolation using preparative HPLC may be necessary.

      • Characterize the isolated impurity using spectroscopic techniques such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure.[7][8]

Data Presentation: Common Degradation Pathways and Products

Stress ConditionPotential Degradation ProductExpected Mass Change
Acid Hydrolysis2-phenylpiperazine-100.12 Da
OxidationN-oxide derivatives+16 Da
Thermal StressVaries, potential for fragmentationCompound-specific

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • Phenomenex. (2022). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate.
  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Jetir.org. (2024). HPLC TROUBLESHOOTING: A REVIEW.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PubMed. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • Benchchem. (n.d.). tert-Butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.
  • PubMed. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PubChem. (n.d.). tert-Butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • Matrix Scientific. (2025). tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • BOC Sciences. (n.d.). (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester.
  • Synblock. (n.d.). (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). Impurity Profiling In Pharmaceuticals: A Review.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Scilit. (n.d.). First Example of s-BuLi/(-)-Sparteine-Mediated Chiral Deprotonation of a Piperazine and Proof of the Sense of Induction.
  • ChemicalBook. (n.d.). 4-(3-amino-phenyl)-piperazine-1-carboxylic acid tert-butyl ester(206879-72-3) 1 h nmr.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • ChemScene. (n.d.). tert-Butyl (R)-3-phenylpiperazine-1-carboxylate.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
  • Benchchem. (n.d.). tert-Butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.
  • ResearchGate. (n.d.). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.
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  • chemical label. (n.d.). tert-butyl (3R)-3-phenylpiperazine-1-carboxylate.

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Scaling up (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate synthesis without compromising purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to larger-scale production without compromising the high purity required for pharmaceutical applications. We understand the challenges inherent in maintaining stereochemical integrity and minimizing impurities during scale-up. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing enantiopure this compound on a larger scale?

A1: Several scalable synthetic strategies have been developed for chiral 2-substituted piperazines. A prevalent and efficient approach begins with readily available and optically pure α-amino acids, such as (R)-phenylglycine.[1][2] This method typically involves a sequence of reactions including reduction of the amino acid to the corresponding amino alcohol, followed by the formation of a 1,2-diamine intermediate. This key intermediate can then undergo cyclization to form the piperazine ring. Subsequent N-protection with a tert-butoxycarbonyl (Boc) group yields the desired product.[1] Another scalable method involves the asymmetric hydrogenation of pyrazine derivatives, which can provide chiral piperazin-2-ones that are then converted to the desired chiral piperazines.[3]

Q2: What are the critical parameters to control during the N-Boc protection step to avoid side reactions?

A2: The N-Boc protection of the piperazine nitrogen is a crucial step. To ensure high selectivity and avoid the formation of the di-Boc protected by-product, careful control of stoichiometry is essential. Using a slight excess of di-tert-butyl dicarbonate (Boc anhydride) can lead to the undesired di-protected piperazine.[4] The reaction is typically carried out in a suitable solvent, and the presence of a base is often used to neutralize the acidic by-products.[4] Reaction temperature and time should also be optimized to ensure complete mono-protection without promoting side reactions.

Q3: How can I accurately determine the enantiomeric purity of my final product?

A3: Ensuring the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this analysis.[5][6][7] Several commercially available chiral columns can be screened to achieve baseline separation of the (R) and (S) enantiomers.[6][7] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, needs to be carefully optimized to achieve good resolution.[8]

Troubleshooting Guide

Problem 1: I am observing a significant loss of enantiomeric purity (racemization) during the synthesis. What are the likely causes and how can I prevent this?

Likely Causes:

  • Harsh pH Conditions: The stereocenter at the C3 position of the piperazine ring is susceptible to epimerization under strong acidic or basic conditions.[9] This is because the proton at the chiral center can be abstracted, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization.

  • Elevated Temperatures: High reaction temperatures, especially in the presence of acid or base, can accelerate the rate of epimerization.

  • Inappropriate Reagents: Certain reagents used in precursor synthesis, particularly for amide bond formation, can promote racemization through the formation of oxazolone intermediates.[9]

Solutions:

  • Maintain Neutral or Mild Conditions: Whenever possible, conduct reaction and work-up steps under neutral or mildly acidic/basic conditions. For example, during the deprotection of other protecting groups in the synthetic sequence, consider using milder reagents.

  • Optimize Reaction Temperature: Perform temperature optimization studies to find the lowest effective temperature for each reaction step.

  • Careful Reagent Selection: For any coupling reactions in the synthesis of precursors, use reagents known to suppress racemization, such as those commonly employed in peptide synthesis. Additives like 1-hydroxybenzotriazole (HOBt) can be beneficial.[9]

Problem 2: My final product is contaminated with the di-Boc protected piperazine by-product, which is difficult to remove by standard crystallization.

Likely Cause:

  • Excess Boc Anhydride: The most common reason for the formation of the di-Boc by-product is the use of an excess of di-tert-butyl dicarbonate during the N-protection step.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of the piperazine starting material relative to the Boc anhydride can help minimize the formation of the di-protected species.

  • Chromatographic Purification: If the by-product is still present, column chromatography is an effective method for its removal. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the mono- and di-protected piperazines.

  • Selective Deprotection and Reprotection: In some cases, it might be feasible to selectively deprotect the di-Boc compound back to the mono-Boc derivative. However, this adds extra steps and may not be ideal for a large-scale process.

Problem 3: The yield of my cyclization step to form the piperazine ring is low on a larger scale.

Likely Causes:

  • Inefficient Intramolecular Reaction: Intramolecular cyclizations can be concentration-dependent. At lower concentrations, intermolecular side reactions may become more prevalent.

  • Poor Solubility of Intermediates: As the scale increases, the solubility of intermediates can become a limiting factor, leading to incomplete reactions.

  • Deactivation of Catalysts: If a catalyst is used for the cyclization, it may be deactivated by impurities present in the starting materials or solvents, especially on a larger scale where the purity of reagents can be more variable.

Solutions:

  • High Dilution Conditions: For intramolecular cyclizations, running the reaction under high dilution conditions can favor the desired intramolecular pathway over intermolecular side reactions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Solvent Screening: Conduct a thorough solvent screening to find a solvent system that ensures the solubility of all reactants and intermediates at the desired reaction temperature.

  • Reagent and Solvent Purity: Ensure that all starting materials and solvents are of high purity and are free from catalyst poisons. On a larger scale, it may be necessary to purify reagents that are used as received in lab-scale experiments.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for determining the enantiomeric purity of the target compound. Optimization will be required based on the specific column and HPLC system used.

Materials:

  • This compound sample

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • Chiral stationary phase column (e.g., Chiralpak series)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: Isopropanol/n-Hexane (e.g., 10:90 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Parameter Typical Range Notes
Mobile Phase Composition 5-20% Isopropanol in HexaneAdjust for optimal resolution
Flow Rate 0.5-1.5 mL/minHigher flow rates decrease run time but may reduce resolution
Column Temperature 20-30 °CCan affect peak shape and resolution

Visualization

Workflow for Troubleshooting Purity Issues

G cluster_0 Purity Analysis cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions start Final Product Purity Check (HPLC/NMR) purity_issue Purity Below Specification? start->purity_issue impurity_id Identify Impurity Structure (LC-MS, NMR) purity_issue->impurity_id Yes end Batch Release purity_issue->end No racemization_check Check Enantiomeric Purity (Chiral HPLC) impurity_id->racemization_check byproduct_issue Known By-product Detected? impurity_id->byproduct_issue racemization_issue Racemization Detected? racemization_check->racemization_issue racemization_issue->byproduct_issue No optimize_ph Optimize pH and Temperature racemization_issue->optimize_ph Yes optimize_reagents Re-evaluate Reagent Stoichiometry byproduct_issue->optimize_reagents Yes improve_purification Develop Improved Purification Method (e.g., Recrystallization, Chromatography) byproduct_issue->improve_purification No reprocess Reprocess Batch optimize_ph->reprocess optimize_reagents->reprocess improve_purification->reprocess

Caption: A logical workflow for troubleshooting purity issues during the scale-up of this compound synthesis.

References

  • Van der Pijl, F., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. Available at: [Link]

  • Chamakuri, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(21), 5157. Available at: [Link]

  • Chamakuri, S., & Bode, J. W. (2017). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 139(4), 1595-1599. Available at: [Link]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(21), 5648-5651. Available at: [Link]

  • Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(49), 1595-1599. Available at: [Link]

  • Bode, J. W. (2012). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Chemical Society Reviews, 41(8), 3148-3159. Available at: [Link]

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  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1460–1463. Available at: [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5735-5740. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5999. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Battiti, F. O., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 64(14), 10149–10170. Available at: [Link]

  • DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689. Available at: [Link]

  • Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(14), 1-9. Available at: [Link]

  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic & Biomolecular Chemistry, 11(35), 5913-5923. Available at: [Link]

  • Vitale, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1548. Available at: [Link]

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  • Isidro-Llobet, A., et al. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Rivas, F., et al. (2021). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Molecules, 26(11), 3329. Available at: [Link]

  • Reddy, T. S., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(20), 126629. Available at: [Link]

  • European Patent Office. (2017). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. Available at: [Link]

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  • Wang, B., et al. (2010). Preparation of enantiopure substituted piperidines containing 2-alkene or 2-alkyne chains: application to total syntheses of natural quinolizidine-alkaloids. The Journal of Organic Chemistry, 75(6), 2095–2104. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The stereocenter at the C3 position of the piperazine ring is crucial for the biological activity and selectivity of these molecules. Consequently, the development of efficient and stereoselective synthetic routes to this intermediate is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this compound, offering insights into their underlying principles, experimental execution, and relative merits.

Introduction to Synthetic Strategies

The synthesis of chiral piperazines, such as the target molecule, presents the challenge of controlling the stereochemistry at one or more carbon atoms within the heterocyclic ring. The two primary approaches to achieving this are:

  • Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to transform an achiral or prochiral starting material into the desired enantiomerically enriched product. Asymmetric hydrogenation of a suitably substituted pyrazine precursor is a powerful example of this approach.

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, often derived from natural sources like amino acids, to construct the chiral target molecule. The inherent chirality of the starting material is transferred through the synthetic sequence.

This guide will explore and compare a representative synthetic route from each of these strategic categories.

Route 1: Asymmetric Hydrogenation of a Pyrazine Precursor

This approach leverages the power of transition metal-catalyzed asymmetric hydrogenation to establish the crucial C3 stereocenter. The general strategy involves the synthesis of a 2-phenyl-5,6-dihydropyrazine precursor, followed by a chiral catalyst-mediated hydrogenation to furnish the desired (R)-3-phenylpiperazine derivative. Subsequent protection of the piperazine nitrogens yields the final product.

Rationale and Mechanistic Considerations

The key step in this route is the enantioselective hydrogenation of the C=N double bond of the dihydropyrazine intermediate. Chiral phosphine ligands coordinated to a transition metal, typically rhodium or ruthenium, create a chiral environment around the metal center. The substrate coordinates to this chiral complex, and hydrogen is delivered to one face of the imine bond preferentially, leading to the formation of one enantiomer in excess. The choice of chiral ligand is critical for achieving high enantioselectivity.

Experimental Protocol

Step 1: Synthesis of 2-phenyl-5,6-dihydropyrazine

A mixture of styrene oxide (1.0 eq) and ethylenediamine (1.2 eq) is heated at 80 °C for 12 hours. The resulting amino alcohol is then oxidized using manganese dioxide (MnO2) in dichloromethane (DCM) at room temperature to yield 2-phenyl-5,6-dihydropyrazine.

Step 2: Asymmetric Hydrogenation

The 2-phenyl-5,6-dihydropyrazine (1.0 eq) is dissolved in methanol under an inert atmosphere. A chiral rhodium catalyst, such as [Rh(COD)2]BF4, with a chiral bisphosphine ligand, for instance, (R)-BINAP, is added (typically 1-2 mol%). The mixture is then subjected to hydrogen gas (50-100 atm) at room temperature for 24 hours.

Step 3: Boc Protection

Following hydrogenation, the resulting (R)-2-phenylpiperazine is protected with di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in the presence of a base like triethylamine (TEA) in a solvent such as DCM to afford this compound.

Diagram of the Asymmetric Hydrogenation Route

Asymmetric Hydrogenation Route StyreneOxide Styrene Oxide AminoAlcohol Intermediate Amino Alcohol StyreneOxide->AminoAlcohol Ethylenediamine, 80 °C Ethylenediamine Ethylenediamine Dihydropyrazine 2-Phenyl-5,6-dihydropyrazine AminoAlcohol->Dihydropyrazine MnO2, DCM R_Piperazine (R)-2-Phenylpiperazine Dihydropyrazine->R_Piperazine H2, [Rh(COD)2]BF4, (R)-BINAP FinalProduct (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate R_Piperazine->FinalProduct Boc2O, TEA, DCM Chiral Diamine Route Phenylglycinol (R)-Phenylglycinol Azide Intermediate Azide Phenylglycinol->Azide 1. DPPA, Base 2. NaN3 Diamine (R)-1-Phenylethane- 1,2-diamine Azide->Diamine H2, Pd/C R_Piperazine (R)-2-Phenylpiperazine Diamine->R_Piperazine Chloroacetaldehyde FinalProduct (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate R_Piperazine->FinalProduct Boc2O (1 eq)

Caption: Synthetic pathway starting from a chiral diamine.

Performance Comparison

ParameterRoute 1: Asymmetric HydrogenationRoute 2: Chiral Diamine Synthesis
Starting Materials Styrene oxide, ethylenediamine(R)-Phenylglycinol
Key Step Asymmetric hydrogenation of a dihydropyrazineCyclization of a chiral diamine
Stereocontrol Catalyst-controlledSubstrate-controlled
Typical Yield Moderate to high (overall)Moderate (overall)
Enantiomeric Excess (ee) Good to excellent (dependent on catalyst)Excellent (dependent on starting material purity)
Scalability Potentially scalable, but may require high-pressure equipment and expensive catalystsScalable, relies on established transformations
Advantages Convergent approach, potential for high throughput screening of catalystsExcellent and predictable stereocontrol
Disadvantages Requires optimization of catalyst and reaction conditions for high ee; potential for catalyst poisoningCan be a longer synthetic sequence; potential for racemization in side reactions if not carefully controlled

Conclusion

Both the asymmetric hydrogenation of a pyrazine precursor and the synthesis from a chiral diamine represent viable and effective strategies for the preparation of this compound.

Route 1 (Asymmetric Hydrogenation) is an elegant approach that relies on the power of modern asymmetric catalysis. Its success is highly dependent on the selection of the appropriate chiral ligand and optimization of reaction conditions. While it may require more initial investment in catalyst screening, it has the potential for high efficiency and scalability.

Route 2 (Chiral Diamine Synthesis) offers a more traditional yet highly reliable method for controlling stereochemistry. By starting with an enantiomerically pure building block, the absolute configuration of the final product is secured from the outset. This route may involve more synthetic steps but often provides a more predictable outcome in terms of stereochemical purity.

The choice between these two routes will ultimately depend on the specific needs and resources of the research team. For laboratories with expertise in asymmetric catalysis and access to a range of chiral ligands, the asymmetric hydrogenation route may be more attractive. For those prioritizing robust and predictable stereocontrol with readily available chiral starting materials, the chiral diamine approach presents a solid and dependable option. Both routes underscore the ingenuity of synthetic organic chemistry in providing access to valuable chiral molecules for the advancement of pharmaceutical research.

References

As specific, directly comparable, peer-reviewed articles detailing these exact routes for this specific molecule were not available, the following references provide examples of the general methodologies and transformations discussed.

  • General Asymmetric Hydrogenation of Heterocycles: Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Synthesis of Chiral Piperazines: Dinsmore, C. J., & Beshore, D. C. (2002). Synthesis of enantiomerically pure piperazines. Tetrahedron, 58(17), 3297-3312. [Link]

  • Synthesis of Chiral Diamines from Amino Alcohols: Ager, D. J. (1994). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 94(3), 835-875. [Link]

  • Boc-Protection of Amines: Kocienski, P. J. (2005). Protecting Groups. Thieme. (A comprehensive textbook on protecting group chemistry). [Link]

Biological activity of derivatives of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate Derivatives

Introduction: The Phenylpiperazine Scaffold as a Privileged Motif in Drug Discovery

The this compound core is a highly valued chiral building block in modern medicinal chemistry.[][2][3] Its rigid structure and the presence of two distinct nitrogen atoms provide a versatile scaffold for the synthesis of diverse molecular architectures. This guide offers a comparative analysis of the biological activities of its derivatives, focusing on structure-activity relationships (SAR) that dictate their selectivity and potency towards critical therapeutic targets, primarily within the central nervous system (CNS) and metabolic disease pathways. We will explore how subtle modifications to this core structure can pivot its biological profile from a potent dopamine receptor ligand to a selective histamine receptor antagonist or a G-protein coupled receptor 119 (GPR119) agonist.

I. Phenylpiperazine Derivatives as Dopamine D₂/D₃ Receptor Ligands

The 4-phenylpiperazine structure is a classic pharmacophore for dopamine receptors, particularly the D₂ and D₃ subtypes, which are implicated in numerous CNS disorders including psychostimulant abuse, psychosis, and Parkinson's disease.[4][5] The primary challenge in this area is achieving high selectivity for the D₃ receptor (D₃R) over the closely related D₂ receptor (D₂R) to minimize side effects associated with D₂R blockade.

Causality in Experimental Design: Achieving D₃ Selectivity

The development of D₃-selective ligands from the this compound scaffold hinges on the strategic exploration of three key structural regions: the phenyl ring, the linker chain, and the terminal aryl carboxamide moiety.

  • Phenyl Ring Substitution: Modifications to the phenyl ring of the piperazine core directly influence binding affinity. Substitutions like 2,3-dichloro and 2-methoxy groups have been shown to enhance D₃R affinity, though sometimes at the cost of reduced selectivity over D₂R.[6]

  • Linker Chain Modification: The nature of the linker connecting the piperazine nitrogen to a terminal aromatic group is critical for modulating both affinity and functional activity. Studies have systematically evaluated butyl, butenyl, and hydroxybutyl linkers.[7][8] The introduction of polarity, such as a hydroxyl group, can improve aqueous solubility and bioavailability, addressing a common weakness of highly lipophilic phenylpiperazine compounds.[4]

  • Carboxamide Moiety: The carboxamide linker has been identified as a crucial element for D₃R selectivity. Its carbonyl group is believed to form key interactions within the D₃R binding pocket.[9] Synthesizing analogues that lack this carbonyl group resulted in a dramatic (>100-fold) loss of D₃R affinity while largely maintaining D₂R affinity, effectively abolishing D₃ selectivity.[9]

Comparative Performance: Binding Affinities of Dopamine Receptor Ligands

The following table summarizes the binding affinities and selectivity of representative derivatives. The goal is to maximize the D₂R/D₃R Kᵢ ratio.

Compound IDPhenylpiperazine SubstitutionLinker ModificationTerminal MoietyD₃R Kᵢ (nM)D₂R Kᵢ (nM)Selectivity (D₂R/D₃R)
Analog 1 2,3-Dichloron-Butyl2-Pyridylphenylamide1-5>100>100-fold
Analog 2 2-Methoxyn-Butyl2-Pyridylphenylamide3.5~35~10-fold
Analog 3 2,3-DichloroHydroxybutyl2-Fluorenylamide1-5>100>100-fold
Analog 4 2,3-Dichloron-Butyl (Amine)2-Pyridylphenylamide393~300~0.76-fold

Data synthesized from representative findings in cited literature.[6][7][8][9]

Structure-Activity Relationship (SAR) Diagram for D₃R Selectivity

SAR_Dopamine Scaffold (R)-Phenylpiperazine Core Phenyl_Sub Phenyl Ring Substitution (2,3-DiCl, 2-OMe) Scaffold->Phenyl_Sub Enhances Affinity Linker Linker Chain (Butyl, Butenyl, Hydroxy) Scaffold->Linker Modulates Function (Antagonist vs Partial Agonist) D3_Selectivity High D₃ Receptor Selectivity Phenyl_Sub->D3_Selectivity Terminal Terminal Aryl Carboxamide Linker->Terminal Connects to Linker->D3_Selectivity Polarity improves PK Terminal->D3_Selectivity Critical Carbonyl Interaction

Caption: Key structural modifications for achieving D₃ receptor selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Kᵢ) of test compounds for dopamine D₂ and D₃ receptors.

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing either human D₂ or D₃ receptors.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein).

    • Add 50 µL of radioligand: [³H]Spiperone for D₂R or [³H]-(+)-PHNO for D₃R at a final concentration equal to its Kₑ.

    • Add 50 µL of competing test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • For non-specific binding (NSB) wells, add a high concentration of a known antagonist (e.g., 10 µM haloperidol).

    • For total binding wells, add 50 µL of assay buffer.

    • Incubate plates at room temperature for 90 minutes.

  • Data Acquisition & Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate IC₅₀ values by non-linear regression analysis of the competition curves.

    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

II. Piperazine Derivatives as Histamine H₃ Receptor (H₃R) Ligands

Derivatives of the piperazine scaffold have also been successfully developed as potent ligands for the histamine H₃ receptor (H₃R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[5] H₃R antagonists are of interest for their potential pro-cognitive and anticonvulsant properties.

SAR Analysis: Key Features for H₃R Affinity

Research into phenoxyalkyl piperazine derivatives has revealed critical structural requirements for high H₃R affinity.[5]

  • Alkyl Spacer Length: A linker of three to four carbon atoms between the phenoxy group and the piperazine nitrogen is optimal for receptor binding.

  • 4-N Piperazine Substituent: The choice of substituent on the distal piperazine nitrogen is paramount. Small, heteroaromatic groups, particularly 4-pyridyl, have shown the highest affinities (Kᵢ = 16.0–120 nM).[5] Docking studies suggest this moiety interacts with key amino acid residues in the H₃R binding site.[5]

  • In Vivo Efficacy: The most promising compounds from this series demonstrated anticonvulsant activity in the maximal electroshock-induced seizure (MES) model and pro-cognitive effects in the passive avoidance test, confirming their ability to cross the blood-brain barrier and exert a functional effect.[5]

Comparative Performance: H₃R Binding Affinities
Compound IDAlkyl Spacer4-N Piperazine SubstituenthH₃R Kᵢ (nM)
Compound 4 3 Carbons4-Pyridyl120
Compound 10 4 Carbons4-Pyridyl16.0
Compound 16 3 Carbons4-Pyridyl98.2
Compound 22 4 Carbons4-Pyridyl21.1

Data extracted from a study on novel H₃R ligands.[5]

Workflow for H₃R Ligand Synthesis and Evaluation

H3R_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Phenoxyalkyl Halide Coupling N-Alkylation Reaction Start->Coupling Piperazine (R)-tert-butyl 3-phenylpiperazine-1-carboxylate (or similar core) Piperazine->Coupling Product Final H₃R Ligand Derivatives Coupling->Product Binding hH₃R Binding Assay (Determine Kᵢ) Product->Binding Screening Functional Functional Assay (Antagonist Potency) Binding->Functional InVivo In Vivo Models (MES Seizure, Passive Avoidance) Functional->InVivo

Caption: Workflow from synthesis to in vivo testing of H₃R ligands.

III. Piperazine Derivatives as GPR119 Agonists

Shifting from CNS targets, derivatives of the tert-butyl piperazine carboxylate scaffold have been investigated as agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis.[10][11] Agonism at this receptor is a potential therapeutic strategy for type-2 diabetes mellitus.

Synthetic Strategy: One-Pot Click Chemistry

A highly efficient one-pot synthesis using copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) was employed to generate a library of 1,2,3-triazolo piperazine carboxylate derivatives.[10] This method offers significantly reduced reaction times (~5 min) and high yields (~95–98%), making it ideal for rapid SAR exploration.[10]

  • Core Components: The synthesis reacts tert-butyl 4-propioloylpiperazine-1-carboxylate with a variety of substituted aryl or alkyl azides.[10]

  • SAR Findings: The screening of the resulting library identified four novel compounds with EC₅₀ values similar to or better than the known GPR119 agonist AR231453.[10][11] This demonstrates that the triazole linker is well-tolerated and that substitutions on the appended phenyl ring are key determinants of agonist potency.

Comparative Performance: GPR119 Agonist Activity
Compound IDAryl/Alkyl Azide SubstituentGPR119 EC₅₀ (nM)
AR231453 (Ref.) -~25
Analog 3e Substituted Phenyl< 25
Analog 3g Substituted Phenyl< 25
Analog 5e Substituted Phenyl< 25
Analog 5g Substituted Phenyl< 25

Data synthesized from findings on novel GPR119 agonists.[10]

Diagram of One-Pot Click Chemistry Synthesis

Click_Chemistry Piperazine_Alkyne tert-butyl 4-propioloylpiperazine-1-carboxylate Catalyst CuI, DIPEA DMF, 0°C, 5 min Piperazine_Alkyne->Catalyst Sub_Azide Substituted Aryl/Alkyl Azide (R-N₃) Sub_Azide->Catalyst Product 1,2,3-Triazolo Piperazine Carboxylate Derivatives Catalyst->Product Click Reaction (~95% Yield)

Caption: Efficient one-pot synthesis of GPR119 agonists via click chemistry.

Experimental Protocol: GPR119 Functional Assay (cAMP Measurement)

This protocol measures the functional agonism of test compounds by quantifying the accumulation of cyclic AMP (cAMP).

  • Cell Culture:

    • Use HEK293 cells stably transfected with the human GPR119 receptor.

    • Plate cells in a 96-well plate and grow to ~90% confluency.

  • Agonist Stimulation:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 30 minutes to prevent cAMP degradation.

    • Add test compounds at various concentrations (e.g., 1 nM to 30 µM) and incubate for an additional 30 minutes at 37°C. Include a known agonist as a positive control.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Measure the cAMP levels in the cell lysates.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the test compound concentration.

    • Perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion and Future Directions

The this compound scaffold demonstrates remarkable versatility, serving as a foundation for developing highly selective ligands for diverse and important drug targets. The comparative analysis reveals clear SAR trends:

  • For D₃R Selectivity: Focus lies on a 2,3-disubstituted phenyl ring, a carboxamide linker, and a terminal aryl group.

  • For H₃R Affinity: A 3- to 4-carbon alkyl spacer and a 4-pyridyl substituent on the distal piperazine nitrogen are critical.

  • For GPR119 Agonism: A triazole linker, rapidly installed via click chemistry, effectively connects the piperazine core to various substituted aromatic rings to drive potency.

Future research will likely focus on fine-tuning the pharmacokinetic properties of these derivatives, particularly improving metabolic stability and oral bioavailability, to translate their potent in vitro activities into successful clinical candidates.

References

  • Bashetti, N., Kumar, J. V. S., Seelam, N., Prasanna, B., Mintz, A., Damuka, N., Devanathan, S., & Sai, K. K. S. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Flintbox. [Link]

  • Kuder, K., Satała, G., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry. [Link]

  • Grundt, P., Prevatt, K. M., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. [Link]

  • Newman, A. H., et al. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. [Link]

  • Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate. [Link]

  • Mishra, Y., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Grundt, P., et al. (2007). Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with Functionalized Linking Chains as Novel Dopamine D3 Receptor Ligands: Potential Substance Abuse Therapeutic Agents. Figshare. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Öztürk, G., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • S.G., S., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • PubChem. Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate. PubChem. [Link]

  • Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a critical chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics targeting CNS disorders and inflammatory pathways.[][2] The chemical and, most importantly, the stereochemical purity of this intermediate is paramount, as minor impurities or the presence of the undesired (S)-enantiomer can drastically alter the pharmacological profile and safety of the final Active Pharmaceutical Ingredient (API).[3] This guide presents a comprehensive, multi-technique approach for the rigorous purity assessment of this intermediate. We provide detailed, field-proven protocols for chemical and enantiomeric purity determination using High-Performance Liquid Chromatography (HPLC), structural verification and impurity profiling by Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and molecular weight confirmation via Mass Spectrometry (MS). By presenting and interpreting hypothetical data from three distinct suppliers, this guide serves as a practical framework for researchers, quality control analysts, and process chemists to make informed decisions when sourcing critical raw materials.

The Strategic Importance of Purity in Chiral Intermediates

In drug development, the quality of starting materials directly dictates the quality of the final API.[4] For a chiral intermediate like this compound, purity assessment extends beyond a simple percentage value. It encompasses four key questions:

  • Chemical Purity: What is the percentage of the desired compound versus other chemical entities?

  • Enantiomeric Purity: How much of the unwanted (S)-enantiomer is present?

  • Structural Integrity: Is the compound definitively the correct molecule with the expected structure?

  • Process-Related Impurities: Are there residual solvents or unreacted starting materials present?

A failure to rigorously assess these parameters can introduce significant risk, leading to irreproducible experimental results, failed batches, and potential safety liabilities downstream.[4][5] A robust analytical workflow, therefore, is not just a quality control measure but a foundational element of a successful research and development program.

A Multi-Pronged Analytical Workflow for Complete Purity Profiling

To ensure a comprehensive and self-validating assessment, we employ a suite of orthogonal analytical techniques. No single method can provide a complete picture; instead, the convergence of data from HPLC, Chiral HPLC, NMR, and MS provides the highest degree of confidence in material quality. The workflow is designed to systematically answer the four key questions posed above.

Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing Battery cluster_2 Data Integration & Decision Sample Receive Material from Supplier (Lot #, CoA Attached) CoA_Review Review Supplier CoA (Check Specs vs. Results) Sample->CoA_Review HPLC Chemical Purity (HPLC-UV) CoA_Review->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) CoA_Review->Chiral_HPLC NMR Identity & Residual Solvents (¹H NMR) CoA_Review->NMR MS Identity Confirmation (LC-MS) CoA_Review->MS Data_Analysis Compare Data from All Techniques HPLC->Data_Analysis Chiral_HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Decision Accept or Reject Lot Data_Analysis->Decision Meets All Specs Reject Reject Lot Data_Analysis->Reject Fails ≥1 Spec

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Comparative Analysis of Supplier Materials

To illustrate the practical application of our workflow, we analyzed lots of this compound from three hypothetical suppliers. The Certificate of Analysis (CoA) provided by each supplier was used as an initial reference point, but independent verification is mandatory under Good Laboratory Practices (GLP).[6][7]

Table 1: Summary of Purity Analysis from Different Suppliers

ParameterMethodSupplier ASupplier BSupplier C
Chemical Purity HPLC-UV (% Area)99.6%98.8%99.1%
Enantiomeric Purity Chiral HPLC (% Area)99.8% (R)99.9% (R)97.5% (R)
(S)-Enantiomer Chiral HPLC (% Area)0.2%0.1%2.5%
Identity Confirmation ¹H NMR & LC-MSConformsConformsConforms
Residual Solvents ¹H NMRAcetone (0.05%)None DetectedEthyl Acetate (0.45%)
Major Impurity HPLC-UV (% Area)0.15% (Unknown)0.8% (Impurity 1)0.5% (Impurity 2)
Interpretation of Results:
  • Supplier A: Presents as a high-quality material. It shows high chemical and good enantiomeric purity, with only a minor unknown impurity and negligible residual solvent. This is a strong candidate for use in sensitive applications.

  • Supplier B: While exhibiting the highest enantiomeric purity, its overall chemical purity is lower due to a significant known impurity at 0.8%. Further identification of "Impurity 1" would be necessary to assess its potential impact on subsequent reactions.

  • Supplier C: This material is unacceptable for most pharmaceutical applications. The enantiomeric purity of 97.5% means it contains 2.5% of the undesired (S)-enantiomer, a potentially critical flaw.[3] Furthermore, the level of residual Ethyl Acetate is high and may require additional processing to remove.

Impurity_Profile cluster_C Hypothetical Impurity Profile for Supplier C Main (R)-Enantiomer 97.5% Impurity_S (S)-Enantiomer 2.5% Main->Impurity_S co-exists with Impurity_2 Impurity 2 0.5% Main->Impurity_2 co-exists with Solvent Ethyl Acetate 0.45% Main->Solvent co-exists with

Caption: Visual representation of Supplier C's impurity profile.

Detailed Experimental Protocols

The following protocols are optimized for this compound and serve as the basis for the data presented above. All methods should be validated in accordance with internal SOPs and relevant guidelines like ICH Q2(R1).

Protocol 1: Chemical Purity by HPLC-UV

Rationale for Method Selection: Reverse-phase HPLC is the industry standard for determining the purity of small organic molecules.[8][9] The Boc-protected phenylpiperazine structure contains a phenyl group, which is a strong chromophore, making UV detection highly sensitive. A C18 column is chosen for its excellent retention and separation of moderately polar compounds.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Rationale for Method Selection: Directly separating enantiomers is crucial and can only be achieved using a chiral stationary phase (CSP).[10][11] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including piperazine derivatives.[3][10][12] The use of a normal-phase mobile phase (hexane/alcohol) often provides the best selectivity on these columns.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Column: Chiralpak® AD-H or equivalent amylose-based CSP, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

    • Note: The small amount of diethylamine is critical to prevent peak tailing by interacting with acidic sites on the silica support.

  • Flow Rate: 0.8 mL/min (isocratic).

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

Protocol 3: Identity and Residual Solvent Analysis by ¹H NMR

Rationale for Method Selection: ¹H NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation.[13] The chemical shift, splitting pattern, and integration of each proton signal provide a unique fingerprint of the molecule. It is also highly effective for quantifying residual process solvents against a known internal standard, as their signals (e.g., singlets for acetone, triplet/quartet for ethyl acetate) are well-characterized.[14]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

  • Data Analysis:

    • Identity: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The spectrum should show characteristic signals for the tert-butyl group (~1.5 ppm, singlet, 9H), the phenyl group (~7.2-7.4 ppm, multiplet, 5H), and the piperazine ring protons (various signals, ~2.8-4.2 ppm).

    • Purity: Integrate all signals. The relative integrations should match the number of protons in the structure. Any unexpected signals should be investigated as potential impurities.

    • Solvents: Identify and quantify characteristic solvent peaks against the main compound's signals.

Conclusion and Recommendations

The quality of this compound can vary significantly between suppliers, impacting not only chemical purity but also the critical enantiomeric ratio. This guide demonstrates that a reliance on the supplier's Certificate of Analysis alone is insufficient for ensuring the quality required for pharmaceutical R&D.[15]

Our key recommendations are:

  • Always Perform Independent Verification: Implement a multi-technique workflow (HPLC, Chiral HPLC, ¹H NMR) to independently verify the purity and identity of every incoming batch of critical intermediates.

  • Prioritize Enantiomeric Purity: For chiral building blocks, enantiomeric purity is often more critical than chemical purity. As seen with Supplier C, a chemically "pure" sample can be stereochemically unacceptable.

  • Question All Impurities: Any impurity present at >0.1% should be characterized, if possible. Understanding the impurity profile can provide insights into the supplier's manufacturing process and potential downstream reactivity issues.

By adopting this rigorous, evidence-based approach to quality control, researchers and drug development professionals can mitigate risks, ensure experimental reproducibility, and build a solid foundation for the development of safe and effective medicines.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.
  • What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). BenchChem.
  • Certificates of Analysis. (n.d.). Spectrum Chemical.
  • CAS 1240584-34-2 (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. (n.d.). BOC Sciences.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). ACS Publications.
  • How to Read a Chemical Certificate of Analysis (COA). (2025). Alliance Chemical.
  • A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. (2025). Stellar Scientific.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. (n.d.). BenchChem.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed.
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  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2025). ResearchGate.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Springer Nature.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. (2015). Journal of the American Chemical Society.
  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). PubMed.

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A Comparative Efficacy Analysis of Novel Phenylpiperazine Derivatives and Existing Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The development of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile remains a critical endeavor in the field of neuropharmacology. The phenylpiperazine scaffold has emerged as a privileged structure in the design of centrally acting agents, particularly those targeting dopamine and serotonin receptors, which are key players in the pathophysiology of schizophrenia and other psychotic disorders.[1] This guide provides a comprehensive comparison of the preclinical efficacy of a novel phenylpiperazine derivative against established second-generation antipsychotics, namely aripiprazole and risperidone.

While the initial focus of this guide was on compounds directly derived from (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, an extensive literature review did not yield specific preclinical efficacy data for antipsychotic candidates synthesized from this particular starting material. Therefore, to provide a valuable and data-driven comparison, this guide will focus on a representative and promising novel phenylpiperazine derivative, herein referred to as Compound 3w , which has been extensively characterized in preclinical models of psychosis.[2][3] This comparative analysis aims to provide researchers and drug development professionals with a detailed overview of the pharmacological profile of this novel agent in the context of current therapeutic options.

The Promise of Novel Phenylpiperazine Derivatives: A Focus on Compound 3w

Recent drug discovery efforts have focused on developing multi-target ligands that can modulate multiple neurotransmitter systems implicated in schizophrenia, with the goal of achieving broader efficacy across positive, negative, and cognitive symptom domains. Compound 3w, a novel multi-target heterocycle piperazine derivative, has demonstrated a promising preclinical profile suggesting its potential as a next-generation antipsychotic agent.[2][3]

Mechanism of Action

Compound 3w exhibits a multi-receptor binding profile, with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[3] This polypharmacology is a key feature of many atypical antipsychotics and is believed to contribute to their efficacy and reduced risk of extrapyramidal side effects compared to typical antipsychotics.[1] The simultaneous modulation of these key receptors suggests that Compound 3w may offer a balanced approach to treating the complex symptomatology of schizophrenia.

Established Atypical Antipsychotics: Aripiprazole and Risperidone

Aripiprazole and risperidone are widely prescribed second-generation antipsychotics that serve as important benchmarks for the development of new therapeutic agents.

Aripiprazole

Aripiprazole is unique among atypical antipsychotics due to its mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2][4] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic neurotransmission, reducing it in hyperactive states and potentially enhancing it in hypoactive states, which may contribute to its efficacy against both positive and negative symptoms of schizophrenia.[4]

Risperidone

Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[5] Its high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics and is thought to contribute to its lower incidence of extrapyramidal side effects compared to first-generation agents.[5]

Comparative Efficacy Analysis

A direct head-to-head preclinical comparison of Compound 3w with aripiprazole and risperidone provides valuable insights into its potential therapeutic advantages. The following tables summarize key in vitro and in vivo data.

In Vitro Receptor Binding Affinities

The receptor binding profile of a compound is a critical determinant of its pharmacological activity. The following table compares the binding affinities (Ki, nM) of Compound 3w, aripiprazole, and risperidone for key dopamine and serotonin receptors.

ReceptorCompound 3w (Ki, nM)[3]Aripiprazole (Ki, nM)Risperidone (Ki, nM)[5]
Dopamine D215.30.34 - 1.13.13
Serotonin 5-HT1A12.81.7 - 4.44.2
Serotonin 5-HT2A10.73.4 - 130.16

Note: A lower Ki value indicates a higher binding affinity.

In Vivo Preclinical Efficacy in Animal Models of Schizophrenia

Animal models of schizophrenia are essential for evaluating the potential antipsychotic activity of novel compounds. The following table summarizes the efficacy of Compound 3w in comparison to risperidone in two widely used behavioral models.

Animal ModelCompound 3w[3]Risperidone[3]
Apomorphine-Induced Climbing in Mice Significant inhibitionSignificant inhibition
MK-801-Induced Hyperactivity in Mice Significant reversalSignificant reversal

These data indicate that Compound 3w demonstrates antipsychotic-like activity in animal models, comparable to the established atypical antipsychotic, risperidone.[3]

Experimental Methodologies

The following protocols provide detailed, step-by-step methodologies for the key experiments cited in this guide, ensuring scientific integrity and reproducibility.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of a test compound for specific neurotransmitter receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2, serotonin 5-HT1A, 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • Test compound at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature and for a specific duration to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Apomorphine-Induced Climbing in Mice

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to inhibit dopamine D2 receptor-mediated climbing behavior.

Materials:

  • Male ICR mice

  • Apomorphine hydrochloride

  • Test compound or vehicle control

  • Climbing cages (cylindrical wire mesh cages)

Procedure:

  • Acclimate the mice to the climbing cages for a period before the experiment.

  • Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the apomorphine challenge.

  • Administer apomorphine hydrochloride subcutaneously (s.c.).

  • Immediately after apomorphine administration, place the mice individually in the climbing cages.

  • Observe the mice for a set period (e.g., 30 minutes) and score the climbing behavior at regular intervals. A common scoring system is: 0 = four paws on the floor; 1 = one to three paws on the cage wall; 2 = four paws on the cage wall.

  • Calculate the total climbing score for each mouse.

  • Compare the climbing scores of the test compound-treated groups to the vehicle control group to determine the percentage of inhibition.

Visualizing Key Pathways and Workflows

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

The interplay between dopamine D2 and serotonin 5-HT2A receptors is a cornerstone of the mechanism of action of atypical antipsychotics. The following diagram illustrates the opposing effects of these receptors on downstream signaling pathways in a simplified model.

G cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2 Gi Gi D2->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease HT2A 5-HT2A Gq Gq HT2A->Gq Agonist PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Dopamine D2 and Serotonin 5-HT2A signaling pathways.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for assessing the in vivo efficacy of a novel antipsychotic candidate in an animal model of schizophrenia.

G start Animal Acclimation drug_admin Test Compound or Vehicle Administration start->drug_admin behavioral_challenge Behavioral Challenge (e.g., Apomorphine, MK-801) drug_admin->behavioral_challenge data_collection Behavioral Scoring and Data Collection behavioral_challenge->data_collection analysis Statistical Analysis data_collection->analysis end Efficacy Determination analysis->end

Workflow for in vivo antipsychotic efficacy testing.

Conclusion

The preclinical data presented in this guide suggest that novel phenylpiperazine derivatives, as exemplified by Compound 3w, hold significant promise as potential antipsychotic agents. The multi-target receptor profile of Compound 3w, coupled with its efficacy in animal models of psychosis, positions it as a compelling candidate for further development. While direct comparisons with established drugs like aripiprazole and risperidone are essential, the unique pharmacological properties of these novel compounds may translate into improved clinical outcomes for patients with schizophrenia. Continued research into the structure-activity relationships of the phenylpiperazine scaffold will undoubtedly lead to the discovery of even more refined and effective treatments for psychotic disorders.

References

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  • França, T. C. C., Behrens, M. A., & Ramalho, T. C. (2013). Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 216-225. [Link]

  • Wetsel, W. C., et al. (2017). A New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. [Link]

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  • Bari, D. G., Saravanan, K., & Ahmad, R. (2019). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners". ResearchGate. [Link]

  • Kumar, A., & Singh, P. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of medicinal chemistry, 57(16), 7042-7060. [Link]

  • Robinson, J. E., et al. (2015). A Randomized Comparison of Aripiprazole and Risperidone for the Acute Treatment of First-Episode Schizophrenia and Related Disorders: 3-Month Outcomes. Schizophrenia bulletin, 41(6), 1227-1237. [Link]

  • Gomeni, R., & Gomeni, C. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(3), 208-216. [Link]

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  • Chen, T. R., et al. (2024). Comparative cardiovascular outcomes of aripiprazole vs. risperidone in patients with type 2 diabetes and schizophrenia: a retrospective cohort study. Frontiers in Cardiovascular Medicine, 11, 1369315. [Link]

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Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is a meticulous process of iterative design, synthesis, and rigorous biological evaluation. The (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate core represents a privileged scaffold, a structural motif consistently found in centrally active compounds. Its derivatives are actively being investigated for a range of therapeutic applications, from neurodegenerative disorders to oncology. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the preclinical assessment of novel derivatives of this scaffold, offering insights into experimental design, data interpretation, and the strategic integration of both approaches for a robust drug development program.

The Rationale for Derivatization and Evaluation

The parent compound, this compound, serves as a foundational building block. The tert-butyl carboxylate group (Boc) is a common protecting group in organic synthesis, and its presence allows for selective modification of the piperazine ring.[1][2] The phenyl group provides a key point for interaction with biological targets, and its substitution can dramatically alter potency, selectivity, and pharmacokinetic properties.[3] Derivatization strategies often involve introducing various substituents to the phenyl ring or modifying the piperazine nitrogen to explore the structure-activity relationship (SAR).[3][4]

The ultimate goal of these modifications is to enhance the therapeutic index of the lead compound by improving its efficacy while minimizing off-target effects and toxicity. To achieve this, a multi-faceted approach combining both in vitro and in vivo studies is indispensable.[5][6]

Part 1: In Vitro Evaluation - The Foundation of Mechanistic Insight

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are the cornerstone of early-stage drug discovery.[5] They provide a rapid and cost-effective means to screen compounds, elucidate mechanisms of action, and prioritize candidates for further development.

Key In Vitro Assays for Phenylpiperazine Derivatives

Given that many phenylpiperazine derivatives interact with G-protein coupled receptors (GPCRs), a common initial step is to assess their binding affinity and functional activity at a panel of relevant receptors, such as serotonin and dopamine receptors.[7][8]

1. Receptor Binding Assays:

These assays quantify the affinity of a compound for its target receptor. A typical protocol involves incubating a radiolabeled ligand with a cell membrane preparation expressing the receptor of interest in the presence of varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

2. Functional Assays (e.g., cAMP, Calcium Flux):

Following receptor binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. Functional assays measure the downstream signaling events following receptor activation. For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a standard method. For Gq-coupled receptors, monitoring intracellular calcium flux is a common approach.

3. Cytotoxicity Assays:

Early assessment of cytotoxicity is critical to flag potentially toxic compounds. Common methods include the MTT and LDH assays.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[10][11]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis (a hallmark of cytotoxicity). The amount of LDH in the supernatant is proportional to the number of dead cells.[10]

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro screening of a library of this compound derivatives.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Profiling cluster_2 Lead Candidate Selection A Library of Phenylpiperazine Derivatives B Primary Receptor Binding Assay (e.g., 5-HT2A) A->B Potency C High-Throughput Cytotoxicity Screen (e.g., MTT @ 10 µM) A->C Toxicity D Dose-Response Binding (Ki determination) B->D G Dose-Response Cytotoxicity (IC50 determination) C->G E Functional Assays (Agonist/Antagonist Mode) D->E F Broad Receptor Panel Screening (Selectivity) D->F H In Vitro ADME (Metabolic Stability, Permeability) E->H F->H G->H I Selection of Candidates for In Vivo Studies H->I

Caption: In Vitro Screening Workflow for Phenylpiperazine Derivatives.
Data Presentation: Summarizing In Vitro Results

Quantitative data from these assays should be presented in a clear and concise tabular format to facilitate comparison between derivatives.

DerivativeTarget Receptor Ki (nM)Functional ActivityCytotoxicity IC50 (µM) [HeLa cells]
Parent Compound 580Weak Antagonist> 100
Derivative A (4-Chloro) 25Potent Antagonist75
Derivative B (3-Methoxy) 150Partial Agonist> 100
Derivative C (4-Trifluoromethyl) 10Potent Antagonist25

Part 2: In Vivo Evaluation - Assessing Systemic Effects and Therapeutic Potential

While in vitro studies provide crucial mechanistic data, they cannot fully recapitulate the complex physiological environment of a living organism.[5][6] In vivo studies are essential to evaluate a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-animal system.[5]

Key In Vivo Models and Assessments

The choice of animal model is critical and depends on the intended therapeutic application. For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease are often used.[12][13][14]

1. Pharmacokinetic (PK) Studies:

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[5] A typical study involves administering the compound to a group of animals (e.g., rodents) via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points. The concentration of the drug in the plasma is then measured to determine key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.

2. Pharmacodynamic (PD) and Efficacy Studies:

These studies assess the biological effect of the drug in the animal model. For phenylpiperazine derivatives with potential antipsychotic activity, behavioral models such as the apomorphine-induced climbing test or ketamine-induced hyperlocomotion in mice can be employed.[7] For neuroprotective effects, models of induced neurotoxicity or transgenic models of Alzheimer's or Parkinson's disease might be used, with endpoints including behavioral tests (e.g., Morris water maze for memory) and post-mortem brain tissue analysis.[13][14]

3. Preliminary Toxicology Studies:

Early in vivo toxicology studies are conducted to identify any potential adverse effects. These studies typically involve administering escalating doses of the compound to animals and monitoring for clinical signs of toxicity, changes in body weight, and effects on major organs.

Experimental Protocol: A Generic In Vivo Efficacy Study

The following is a generalized protocol for an efficacy study of a phenylpiperazine derivative in a mouse model of neurodegeneration.

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Animals are randomly assigned to a vehicle control group and treatment groups receiving different doses of the test compound.

  • Disease Induction (if applicable): A neurotoxic agent (e.g., MPTP for a Parkinson's model) is administered to induce the disease phenotype.

  • Drug Administration: The test compound or vehicle is administered daily via oral gavage for a predetermined period (e.g., 14 days).

  • Behavioral Testing: At the end of the treatment period, behavioral tests relevant to the disease model (e.g., rotarod test for motor coordination) are performed.

  • Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue is collected for neurochemical and histological analysis (e.g., measurement of dopamine levels, immunohistochemical staining for neuronal markers).

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and vehicle control groups.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

A critical aspect of drug development is establishing a meaningful correlation between in vitro findings and in vivo outcomes.[15] For instance, does a compound with high in vitro potency at a specific receptor translate to a measurable effect in an animal model?

Logical Framework for IVIVC

The following diagram illustrates the logical flow of integrating in vitro and in vivo data to guide lead optimization.

G A High In Vitro Potency (Low Ki) E Target Engagement In Vivo A->E B Favorable In Vitro ADME (Good Stability, High Permeability) D Sufficient In Vivo Exposure (Good Bioavailability, Brain Penetration) B->D C Low In Vitro Cytotoxicity (High IC50) G Acceptable In Vivo Tolerance C->G D->E F Demonstrated Efficacy in Animal Model E->F H Promising Preclinical Candidate F->H G->H

Caption: Logical Relationship for In Vitro-In Vivo Correlation.

A successful preclinical candidate will typically exhibit high in vitro potency, favorable in vitro ADME properties, and low cytotoxicity.[15] These characteristics should translate to adequate drug exposure at the target site in vivo, leading to target engagement, demonstrable efficacy, and a good safety profile.

Signaling Pathway Context: The Role of GPCRs

Many phenylpiperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs). Understanding the canonical signaling pathways of these receptors is crucial for interpreting functional data. The diagram below illustrates a simplified GPCR signaling cascade.[16][17][18]

G cluster_0 cluster_1 cluster_2 Ligand Ligand (e.g., Phenylpiperazine Derivative) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binding G_protein Heterotrimeric G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation of Target Proteins

Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The preclinical evaluation of this compound derivatives requires a synergistic interplay between in vitro and in vivo studies. In vitro assays provide a high-throughput platform for initial screening and mechanistic elucidation, while in vivo models are indispensable for assessing the systemic effects and therapeutic potential of lead candidates. A well-designed experimental cascade, coupled with a robust understanding of the underlying biological pathways, is paramount for the successful translation of a promising chemical entity from the laboratory to the clinic.

References

  • ResearchGate. Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... Available from: [Link]

  • PubMed. Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • ResearchGate. Schematic representation of the GPCR signaling pathway. Protein... Available from: [Link]

  • GeeksforGeeks. GPCR Signaling Pathway. Available from: [Link]

  • PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available from: [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking Purity of Synthesized (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug candidate's efficacy and safety. The piperazine scaffold is a cornerstone in medicinal chemistry, and its chiral derivatives, such as (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate, are invaluable intermediates. Ensuring the enantiomeric and chemical purity of this synthesized intermediate is paramount to prevent downstream complications in complex synthetic pathways and to meet stringent regulatory standards.

This guide provides an in-depth comparison of analytical methodologies for benchmarking the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis with a structurally similar alternative, (R)-Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate.

Understanding Potential Impurities: A Synthesis-Forward Approach

A robust analytical strategy begins with understanding the potential impurities that can arise during synthesis. A common route to this compound starts from (R)-phenylglycine. This pathway informs our search for potential impurities.

cluster_synthesis Conceptual Synthesis Pathway cluster_impurities Potential Impurities R_Phenylglycine (R)-Phenylglycine (Starting Material) Amine_Protection Amine Protection (e.g., with Nosyl chloride) R_Phenylglycine->Amine_Protection Reduction Carboxylic Acid Reduction (e.g., with LiAlH4) Amine_Protection->Reduction Activation Alcohol Activation (e.g., Mesylation) Reduction->Activation Cyclization Cyclization with N-Boc-ethylenediamine Activation->Cyclization Final_Product (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate Cyclization->Final_Product Enantiomer (S)-Enantiomer Final_Product->Enantiomer Chiral Impurity Starting_Material Unreacted (R)-Phenylglycine Final_Product->Starting_Material Achiral Impurity Byproducts Reaction By-products Final_Product->Byproducts Achiral Impurity Reagents Residual Reagents/Solvents

Caption: Conceptual synthesis workflow and resulting potential impurities.

Based on this, our analytical approach must be twofold:

  • Chiral Purity Analysis: Quantifying the unwanted (S)-enantiomer.

  • Chemical Purity Analysis: Detecting and quantifying all other non-enantiomeric impurities.

Part 1: Chiral Purity – The Gold Standard and a High-Throughput Alternative

The determination of enantiomeric excess (%ee) is the most critical purity assessment for this compound. While several techniques exist, Chiral High-Performance Liquid Chromatography (HPLC) is considered the gold standard due to its robustness and wide applicability.[1] However, Supercritical Fluid Chromatography (SFC) is a powerful alternative offering significant advantages in speed and reduced solvent consumption.[2]

Comparative Methodologies: Chiral HPLC vs. Chiral SFC

Our laboratory compared these two techniques for the analysis of this compound. The objective was to achieve baseline separation (Resolution (Rs) > 1.5) of the enantiomers to allow for accurate quantification of the (S)-isomer down to at least 0.1%.

Experimental Protocol: Chiral HPLC

  • Rationale: Polysaccharide-based chiral stationary phases (CSPs) are known for their broad enantioselectivity.[3] A normal phase method using a hexane/alcohol mobile phase often provides excellent separation for compounds with aromatic rings and polar functional groups.

  • Instrumentation: Agilent 1260 Infinity II HPLC System with Diode Array Detector.

  • Column: CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in mobile phase.

Experimental Protocol: Chiral SFC

  • Rationale: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times.[4] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

  • Instrumentation: Waters ACQUITY UPC² System with PDA Detector.

  • Column: CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Comparative Performance Data

The following table summarizes the performance of the two methods for the analysis of a synthesized batch of this compound and a comparative batch of (R)-Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate.

ParameterChiral HPLCChiral SFC
This compound
Retention Time (R)-enantiomer12.5 min2.8 min
Retention Time (S)-enantiomer14.8 min3.5 min
Resolution (Rs)2.83.1
Enantiomeric Excess (%ee)99.6%99.6%
Solvent Consumption per run~20 mL~3 mL (Methanol)
(R)-Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
Retention Time (R)-enantiomer13.1 min3.0 min
Retention Time (S)-enantiomer15.5 min3.8 min
Resolution (Rs)2.93.3
Enantiomeric Excess (%ee)99.5%99.5%

Part 2: Chemical Purity by RP-HPLC and Structural Confirmation

Beyond chiral purity, it is essential to assess the presence of achiral impurities such as unreacted starting materials and synthesis by-products. A standard reversed-phase HPLC (RP-HPLC) method is the workhorse for this analysis. Furthermore, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure of the final product and identifying any unknown impurities.

Experimental Protocol: Achiral Purity by RP-HPLC
  • Rationale: A C18 column provides good retention and separation for moderately polar compounds like our target molecule. A gradient elution of water and acetonitrile with a small amount of acid (TFA) ensures sharp peaks for the amine-containing structure.

  • Instrumentation: Waters Alliance HPLC System with 2998 PDA Detector.

  • Column: Waters XBridge C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Assessment: A purity of >99.0% (excluding the enantiomer) was observed, with minor peaks corresponding to starting materials being below the reporting threshold of 0.05%.

Structural Confirmation: NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation. The spectra of the synthesized material should be compared against a reference standard or literature data.

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.10 (br s, 1H), 3.95 (m, 1H), 3.10-2.80 (m, 5H), 1.45 (s, 9H, Boc). The absence of signals corresponding to unreacted starting materials confirms high chemical purity.

    • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 154.8, 142.0, 128.6, 127.5, 126.0, 80.0, 55.0, 50.0, 46.0, 45.0, 28.4.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • ESI-MS: Calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 263.1754; Found: 263.1751. This high-resolution mass data provides strong evidence for the correct elemental composition.

Part 3: A Self-Validating Analytical Workflow

To ensure trustworthy and reproducible results, the entire analytical process must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7]

cluster_workflow Validated Analytical Workflow Sample Synthesized Batch of This compound Purity_Check Chemical Purity (RP-HPLC) Sample->Purity_Check Identity_Check Structural Confirmation (NMR, MS) Sample->Identity_Check Chiral_Check Chiral Purity (Chiral SFC/HPLC) Sample->Chiral_Check Decision Batch Release? Purity_Check->Decision Identity_Check->Decision Chiral_Check->Decision Pass Pass (Purity >99.0%) (%ee >99.5%) Decision->Pass Meets Specs Fail Fail (Repurify/Reject) Decision->Fail Out of Spec

Caption: A self-validating workflow for batch purity assessment.

Validation Parameters (as per ICH Q2(R2)) [6][8]

ParameterChiral Purity Method (SFC)Chemical Purity Method (HPLC)
Specificity Baseline resolution (Rs > 2.0) of enantiomers from each other and any achiral impurities.Peak purity analysis using PDA detector confirms no co-elution.
Linearity R² > 0.999 for the (S)-enantiomer over the range of 0.05% to 1.0%.R² > 0.999 for the main component and known impurities over 50-150% of the target concentration.
Accuracy Recovery of 98-102% for spiked samples of the (S)-enantiomer at three concentration levels.Recovery of 98-102% for spiked samples of known impurities.
Precision (RSD) < 5% for repeatability and intermediate precision for the (S)-enantiomer at the 0.1% level.< 2% for the main component.
Limit of Quantitation (LOQ) 0.05% of the (S)-enantiomer relative to the main peak area.0.05% for known impurities.
Robustness Method is robust to small changes in flow rate (±0.2 mL/min) and methanol percentage (±1%).Method is robust to small changes in temperature (±2 °C) and mobile phase pH (±0.2).

By rigorously validating each analytical method, we create a self-validating system where the results are demonstrably accurate, precise, and fit for the intended purpose of benchmarking the purity of this critical synthetic intermediate.

References

  • Phaneuf, M. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-206. [Link]

  • BenchChem Technical Support Team. (2025).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate (CAS 1240584-34-2). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring that you can manage your laboratory operations with the highest degree of safety and compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The protocols herein are built on the foundational principles of laboratory safety, environmental responsibility, and regulatory compliance. By understanding the rationale behind each step, you can implement a self-validating system of waste management that protects you, your colleagues, and the environment.

Compound Identification and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's properties and associated hazards is critical. This initial assessment informs the necessary precautions and dictates the correct disposal pathway.

This compound is a piperazine derivative commonly used as a building block in pharmaceutical synthesis.[1][] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally published, data from suppliers and analogous piperazine structures allow for a reliable hazard assessment.

PropertyValueSource
CAS Number 1240584-34-2[1][3]
Molecular Formula C₁₅H₂₂N₂O₂[1][3]
Molecular Weight 262.35 g/mol [1]
Appearance Solid or liquid[4]
Primary Use Laboratory chemical, pharmaceutical intermediate[4][5]

The Globally Harmonized System (GHS) classifications for this compound and its close relatives indicate several potential hazards that must be addressed during handling and disposal.

Hazard Class & CategoryHazard StatementCommon GHS Classification
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][6]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][7]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1][7]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation[1][7]
Hazardous to the Aquatic EnvironmentH400/H410: Very toxic to aquatic life with long lasting effects[8]

Note: The aquatic toxicity data is for a structurally similar compound, tert-butyl 3-methylpiperazine-1-carboxylate, and should be considered as a potential hazard for the title compound as a precautionary measure.[8]

Core Principles of Chemical Waste Management

Effective chemical disposal is not merely a final step but an integrated part of the laboratory workflow. Adherence to the following core principles will ensure safety and compliance.

  • Waste Minimization : The most effective disposal strategy is to minimize waste generation at the source. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory to avoid duplicate orders, and designing experiments to use smaller-scale protocols where possible.[9][10]

  • Segregation : Never mix different types of chemical waste.[10][11] this compound waste should be segregated as a non-halogenated solid or liquid organic waste. Incompatible materials, such as strong acids or oxidizers, must be kept separate to prevent violent reactions.[6][12]

  • Compliance : All waste management activities must comply with local, state, and federal regulations.[11][13] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[13][14]

Procedural Guide for Disposal

This section provides step-by-step instructions for the safe disposal of this compound and associated materials.

Required Personal Protective Equipment (PPE)

Due to the compound's irritant properties, robust PPE is mandatory.

PPE CategorySpecification and Rationale
Eye/Face Protection Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over glasses if there is a significant risk of splashing.[15]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.[15][16]
Body Protection A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[15]
Respiratory Protection All handling of the solid compound that may generate dust, or handling of solutions outside of a certified chemical fume hood, requires a NIOSH/MSHA-approved respirator.[15][17]
Disposal of Unused or Contaminated Compound

Unused, expired, or contaminated this compound must be disposed of as hazardous chemical waste.

DO NOT dispose of this chemical down the drain or in the regular trash.[18][19] Piperazine derivatives can be harmful to aquatic life.[8]

Step-by-Step Protocol:

  • Container Selection : Choose a designated hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).[9][12] The container must be in good condition, with no cracks or deterioration.[12]

  • Waste Collection : Carefully transfer the solid waste into the designated solid hazardous waste container. If it is in a solution with a non-halogenated solvent, transfer it to the designated non-halogenated liquid waste container.

  • Labeling : Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate estimation of the concentration and total quantity.

    • The date accumulation started (the date the first drop of waste was added).

  • Storage : Keep the waste container securely capped at all times, except when adding waste.[9][12] Store the container in a designated Satellite Accumulation Area (SAA).[9][12]

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound may still contain hazardous residue.

Step-by-Step Protocol:

  • Decontamination : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal : The solvent rinsate is now considered hazardous waste. Collect all rinsate and dispose of it in the appropriate liquid hazardous waste container (e.g., non-halogenated solvent waste).[11]

  • Container Disposal : Once triple-rinsed, the container can often be disposed of in the regular trash. However, you must first remove or completely deface the original chemical label to prevent confusion.[10] Check with your institution's Environmental Health & Safety (EH&S) office for specific policies.

Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, weighing paper, gloves) and non-disposable glassware contaminated with the compound must be managed as hazardous waste.

  • Sharps : Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps".[11]

  • Solid Waste : Contaminated gloves, wipes, and other disposable items should be collected in a designated solid hazardous waste container, separate from the pure chemical waste.[15]

  • Glassware : Contaminated glassware should be decontaminated by washing and triple-rinsing as described in section 3.3. The rinsate must be collected as hazardous liquid waste.

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G Disposal Workflow for this compound cluster_0 Generation & Identification cluster_1 Categorization cluster_2 Action & Segregation cluster_3 Accumulation & Final Disposal start Waste Generated waste_type Identify Waste Type start->waste_type unused_chem Unused/Contaminated Chemical waste_type->unused_chem  Chemical empty_container Empty Original Container waste_type->empty_container Container labware Contaminated Labware (Gloves, Tips, etc.) waste_type->labware Labware collect_solid Place in Labeled 'Solid Hazardous Waste' Container unused_chem->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_labware Place in Labeled 'Solid Hazardous Waste' (Contaminated Debris) Container labware->collect_labware saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_rinsate Collect Rinsate in Labeled 'Liquid Hazardous Waste' Container triple_rinse->collect_rinsate dispose_container Deface Label; Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->saa collect_labware->saa pickup Arrange for Pickup by EH&S or Licensed Disposal Vendor saa->pickup

Caption: A step-by-step workflow for the safe disposal of this compound.

References

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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

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Navigating the Safe Handling of (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate: A Practical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate (CAS No. 1240584-34-2), a chiral piperazine derivative often utilized in the research of central nervous system agents and anti-inflammatory drugs.[] While a specific, comprehensive safety data sheet (SDS) for this exact stereoisomer is not widely available, this guide synthesizes data from structurally similar compounds to provide a robust framework for safe laboratory operations. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

This compound and related N-Boc protected piperazine compounds are generally considered irritants and may be harmful if ingested or inhaled.[2][3] The Globally Harmonized System (GHS) classifications for analogous compounds provide a strong basis for risk assessment.

Summary of GHS Classifications for Structurally Similar Compounds

Hazard ClassGHS CategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][7]

Given these potential hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical system to prevent chemical contact. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Always wear chemical safety goggles that conform to EN166 or NIOSH standards.[8] A face shield should also be worn if there is a risk of splashing. This is crucial to prevent contact with the mucous membranes of the eyes, which can lead to serious irritation.[3][5][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[9] Before use, inspect gloves for any signs of degradation or perforation. It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]

  • Body Protection : A standard laboratory coat is required. For operations with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[10]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][6][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N100 or P3) should be used.[9]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Verify fume hood is operational and an eyewash station is accessible. don_ppe Don appropriate PPE: - Safety goggles & face shield - Nitrile gloves - Lab coat prep_area->don_ppe 1. Safety Check weigh Weigh the compound in the chemical fume hood. don_ppe->weigh 2. Enter Handling Area dissolve Prepare solutions within the fume hood. Avoid generating dust. weigh->dissolve 3. Proceed with work decontaminate Decontaminate surfaces with an appropriate solvent (e.g., alcohol). dissolve->decontaminate 4. Work Complete dispose_waste Dispose of waste in a clearly labeled, sealed container. decontaminate->dispose_waste 5. Clean Up doff_ppe Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe 6. Waste Management wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands 7. Final Step

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

A self-validating protocol anticipates potential issues and provides clear, actionable steps for both routine work and emergencies.

Standard Operating Procedure for Handling
  • Preparation : Before handling, ensure that a chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.[2][10]

  • Weighing and Transfer : Conduct all weighing and transfer of the solid material within the fume hood to prevent the generation of airborne dust.[6][8] Use a spatula for transfers and avoid pouring the solid.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage : Keep the container tightly sealed in a cool, well-ventilated place.[6][10] Some suppliers recommend storage at 4°C and protected from light.[11]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

Emergency Procedures
  • Inhalation : If inhaled, immediately move the individual to fresh air.[5][6][10] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact : If the compound comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][10][12] Remove contaminated clothing.[6][13] If skin irritation occurs, seek medical advice.[10]

  • Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[5][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][12]

  • Ingestion : If swallowed, rinse the mouth with water.[5][6] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[2]

Spill and Waste Disposal
  • Spill Containment : In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material such as diatomite or a universal binder.[5][6]

  • Cleanup : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[8] Decontaminate the spill area and all equipment used for cleanup with alcohol or another suitable solvent.[5][6]

  • Disposal : Dispose of all waste, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations.[6][10] Do not allow the product to enter drains or watercourses.[5][6]

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring both the integrity of your research and a safe laboratory environment for your entire team.

References

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

  • Chemical Safety. (n.d.). tert-butyl (3R)-3-phenylpiperazine-1-carboxylate Chemical Label. Retrieved from Chemical Safety. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.